molecular formula C17H22ClNO B1389884 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride CAS No. 1185125-50-1

4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride

カタログ番号: B1389884
CAS番号: 1185125-50-1
分子量: 291.8 g/mol
InChIキー: WTXYWEZOLMOSPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C17H22ClNO and its molecular weight is 291.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(2-naphthalen-2-yloxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-4-16-13-17(6-5-15(16)3-1)19-12-9-14-7-10-18-11-8-14;/h1-6,13-14,18H,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXYWEZOLMOSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Naphthyloxyethyl Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Naphthyloxyethyl Piperidine Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its favorable physicochemical properties and versatile synthetic accessibility have made it a foundational scaffold for drug design.[3] This guide focuses on a specific, highly promising subclass: naphthyloxyethyl piperidine derivatives .

This chemical family is characterized by three key pharmacophoric features:

  • A naphthyl group , a bicyclic aromatic system that provides a large, lipophilic surface for van der Waals and π-π stacking interactions with biological targets.

  • An oxyethyl linker , which offers conformational flexibility and precise spacing between the naphthyl and piperidine moieties.

  • A piperidine ring , a saturated nitrogen-containing heterocycle that can be readily substituted to modulate basicity, lipophilicity, and steric profile, thereby fine-tuning pharmacological activity.

The strategic combination of these three components has given rise to a class of molecules with a remarkable spectrum of biological activities, targeting a range of receptors, enzymes, and cellular pathways. This guide provides a comprehensive overview of their synthesis, diverse biological activities, structure-activity relationships (SAR), and the detailed experimental protocols used for their evaluation, aimed at researchers and professionals in drug development.

Core Biological Activities & Therapeutic Potential

Naphthyloxyethyl piperidine derivatives have demonstrated significant activity across several key therapeutic areas, primarily centered on the central nervous system (CNS), oncology, and infectious diseases.

Central Nervous System (CNS) Modulation

The lipophilic nature of the naphthyl group often facilitates blood-brain barrier penetration, making these derivatives particularly well-suited for targeting CNS disorders.

a) Dopamine Receptor Ligands: Dopamine receptors, particularly the D2, D3, and D4 subtypes, are implicated in numerous neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and substance abuse.[4][5] Piperidine-based compounds have been extensively investigated as high-affinity ligands for these receptors.[6][7] Naphthyloxyethyl piperidine derivatives, by mimicking the structure of established dopaminergic pharmacophores, can achieve high affinity and selectivity. For instance, variations in the substitution pattern on the piperidine nitrogen and the naphthyl ring are crucial for tuning selectivity between D2-like receptor subtypes.[7] The affinity is typically quantified using radioligand binding assays, where the inhibition constant (Ki) measures the ligand's binding affinity to the receptor.[6]

b) Serotonin (5-HT) System Ligands: The serotonin system is a primary target for antidepressants and anxiolytics. Naphthyloxyethyl piperidine derivatives have shown high affinity for both serotonin transporters (SERT) and various serotonin receptors, such as 5-HT1A and 5-HT6.[8][9][10] The affinity for SERT, evaluated by the displacement of radioligands like [3H]-paroxetine, has yielded Ki values in the low nanomolar range, comparable to established drugs like fluoxetine.[8] The interaction with the 5-HT system is a critical area of investigation, with the potential to develop novel antidepressants with multifaceted mechanisms of action.[9]

c) Cholinesterase Inhibition for Alzheimer's Disease: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease.[11][12] The piperidine scaffold is a component of several approved cholinesterase inhibitors, including Donepezil.[11][13] Naphthyloxyethyl piperidine derivatives have been designed and synthesized as potent inhibitors of these enzymes, with some compounds demonstrating IC50 values in the low nanomolar range.[13][14] The mechanism often involves binding to both the catalytic active site and the peripheral anionic site of the enzyme.[13]

d) Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's.[15] Piperine, a natural alkaloid containing a piperidine ring, is a known MAO inhibitor.[15] Synthetic derivatives incorporating the naphthyloxyethyl piperidine scaffold are being explored to develop selective and reversible MAO inhibitors with improved therapeutic profiles.

Anticancer Activity

The piperidine moiety is integral to numerous anticancer agents.[1][2] Naphthyloxyethyl piperidine derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (NCI-H460) cancers.[2][6] Their activity is typically assessed using cell viability assays like the MTT or sulforhodamine B (SRB) assays, which determine the concentration required to inhibit cell growth by 50% (IC50 or GI50).[1][2][6] Mechanisms of action can include the induction of apoptosis (programmed cell death) and direct interaction with DNA.[1][2]

Compound Class Cancer Cell Line Activity (IC50 / GI50 in µM) Reference
Piperidine Derivative P1MCF-7 (Breast)15.94[6]
Piperidine Derivative P1HCT116 (Colon)22.12[6]
Piperidine Derivative P2NCI-H460 (Lung)28.76[6]
Piperidine Derivative 25PC-3 (Prostate)~15 (converted from 6.4 µg/mL)[2]

Note: The table presents representative data for piperidine derivatives to illustrate the range of activity. Specific data for naphthyloxyethyl piperidine derivatives would require targeted synthesis and testing.

Antimicrobial and Antiparasitic Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Naphthyloxyethyl piperidine derivatives have shown promise in this area. A series of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidine derivatives, which are structurally related, were evaluated for a range of activities.[16]

  • Antimalarial Activity: Compounds demonstrated potent activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC50 values as low as 0.16 µg/mL.[16]

  • Antileishmanial Activity: Activity was observed against Leishmania donovani, with IC50 values below 2 µg/mL.[16]

  • Antibacterial Activity: Certain derivatives showed efficacy against Mycobacterium intracellulare with IC50 values around 1.34 µg/mL.[16]

The minimum inhibitory concentration (MIC), determined by methods like broth microdilution, is a key metric for quantifying antimicrobial efficacy.[6]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For naphthyloxyethyl piperidine derivatives, SAR can be dissected by considering modifications to its three core components.

SAR_Analysis cluster_scaffold Naphthyloxyethyl Piperidine Scaffold cluster_mods Structural Modifications & Effects Scaffold Naphthyl Group Oxyethyl Linker Piperidine Ring Naphthyl_Mods Naphthyl Ring Mods: - Position of attachment (1- vs 2-naphthyl) - Substituents (e.g., -OH, -OCH3) - Effect: Alters lipophilicity, receptor pocket fit, and π-stacking interactions. Scaffold:naphthyl->Naphthyl_Mods Influences Target Affinity Linker_Mods Linker Mods: - Length (ethyl, propyl, etc.) - Rigidity (e.g., introducing unsaturation) - Effect: Optimizes distance to target binding sites. Scaffold:linker->Linker_Mods Critical for Spatial Orientation Piperidine_Mods Piperidine Ring Mods: - N-substitution (e.g., -H, -CH3, benzyl) - C-substitution (at C3 or C4) - Effect: Modulates pKa, selectivity (e.g., σ1 vs σ2), and pharmacokinetic properties. Scaffold:piperidine->Piperidine_Mods Tunes Selectivity & Physicochemical Properties

Caption: Key structure-activity relationships in the naphthyloxyethyl piperidine scaffold.

  • The Naphthyl Ring: The point of attachment of the oxyethyl linker to the naphthyl ring (e.g., 1-naphthyl vs. 2-naphthyl) can significantly alter the molecule's three-dimensional shape and its fit within a receptor's binding pocket. Substituents on the aromatic rings can modulate electronic properties and lipophilicity, impacting both potency and ADME (absorption, distribution, metabolism, and excretion) properties.

  • The Linker: The length and flexibility of the linker are critical. For instance, in ligands targeting dual-site receptors, the linker length must be optimal to bridge the two sites effectively.[9] Increasing or decreasing the number of methylene units can drastically reduce binding affinity.

  • The Piperidine Ring: Substitution on the piperidine nitrogen is a common and effective strategy for modulating pharmacological activity. Small alkyl groups (e.g., methyl) versus larger, more complex groups can fine-tune selectivity between receptor subtypes, such as the σ1 and σ2 receptors. The basicity of the piperidine nitrogen is also crucial for forming salt-bridge interactions with acidic residues (e.g., Aspartic acid) in many receptor binding sites.

Experimental Protocols: A Methodological Deep Dive

The biological evaluation of these derivatives relies on a suite of standardized, robust assays. The following are detailed protocols for two of the most common experimental workflows.

Protocol 1: Radioligand Receptor Binding Assay

This protocol is a self-validating system used to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the serotonin transporter (SERT).

Objective: To quantify the affinity of a naphthyloxyethyl piperidine derivative for a target receptor.

Step-by-Step Methodology:

  • Tissue/Cell Preparation: Homogenize tissue (e.g., rat cerebral cortex) or use cell membranes from cell lines (e.g., HEK293) expressing the target receptor.[7][8] Prepare a membrane suspension in an appropriate buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a specific radioligand (e.g., [3H]-paroxetine for SERT).[8]

    • Varying concentrations of the test compound (naphthyloxyethyl piperidine derivative).

    • The membrane suspension.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known saturating ligand.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Prepare Receptor Source (e.g., Cell Membranes) B 2. Set up Competition Assay - Radioligand ([L]*) - Test Compound (Inhibitor) - Membranes A->B C 3. Incubate to Equilibrium B->C D 4. Separate Bound/Free Ligand (Rapid Filtration) C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Data Analysis - Calculate IC50 - Convert to Ki via Cheng-Prusoff E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[1] It is a self-validating system for screening potential anticancer agents.

Objective: To determine the cytotoxic potential (IC50) of a naphthyloxyethyl piperidine derivative against cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 hours).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for an additional 4 hours.[6] Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log concentration of the test compound.

    • Use non-linear regression to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Test Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent (Live cells form formazan) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Naphthyloxyethyl piperidine derivatives represent a versatile and highly adaptable chemical scaffold with demonstrated biological activity across a compelling range of therapeutic targets. Their potential as modulators of CNS receptors, anticancer agents, and antimicrobial compounds is well-supported by preliminary data. The synthetic tractability of the scaffold allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific receptor subtypes (e.g., D3 vs. D2) or enzyme isoforms to minimize off-target effects and improve safety profiles.

  • Pharmacokinetic Optimization: Modifying the scaffold to enhance properties such as oral bioavailability, metabolic stability, and blood-brain barrier penetration.

  • In Vivo Efficacy: Moving promising lead compounds from in vitro assays into relevant animal models of disease to validate their therapeutic potential.

  • Exploration of New Targets: Leveraging the privileged nature of the scaffold to screen against novel biological targets and expand its therapeutic applications.

The continued investigation of naphthyloxyethyl piperidine derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet needs in neurology, oncology, and infectious disease.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • PubMed. (2005). 1-(1-Naphthyl)piperazine as a Novel Template for 5-HT6 Serotonin Receptor Ligands.
  • MDPI. (2020).
  • PMC.
  • ResearchGate. Synthesis, structure and biological activity of Napthyloxypropargyl piperidines.
  • Wiley Online Library. (2019).
  • ResearchGate.
  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders.
  • PMC.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • PubMed. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.
  • ResearchGate.
  • PMC. Natural Product-Inspired Dopamine Receptor Ligands.
  • Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • Semantic Scholar. Medicine®.
  • Serbian Chemical Society.
  • ChEMBL. Document: 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. (CHEMBL1142049).
  • Pakistan Journal of Pharmaceutical Sciences. (2014).
  • PubMed. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.
  • MDPI. (2025).
  • ResearchGate. (2022). N‐Substituted piperidine‐3‐carbohydrazide‐hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta‐amyloid inhibitory activity, and antioxidant capacity.
  • PubMed. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
  • PubMed. (2022). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity.
  • MDPI. (2025).
  • Google Patents. (2010).
  • SciSpace. (2018). Antioxidant potential of piperidine containing compounds-a short review.

Sources

An In-depth Technical Guide to Serotonin Reuptake Inhibitor (SSRI) Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of depression and various other neuropsychiatric disorders. Their therapeutic efficacy is rooted in their ability to selectively block the serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin in the synaptic cleft.[1][2][3] This guide provides a comprehensive technical analysis of the SSRI pharmacophore, the three-dimensional arrangement of essential chemical features that governs their interaction with the SERT protein. We will delve into the structure-activity relationships (SAR) that define SSRI efficacy and selectivity, explore the methodologies for both ligand- and structure-based pharmacophore modeling, and present detailed protocols for their computational implementation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the molecular determinants of SSRI activity to guide the rational design of novel and improved therapeutic agents.

Introduction: The Serotonin Transporter (SERT) and the Mechanism of SSRI Action

The serotonin transporter (SERT) is a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[4] This process is crucial for terminating serotonergic neurotransmission and maintaining homeostatic levels of this vital neurotransmitter.[4] SERT belongs to the neurotransmitter:sodium symporter (NSS) family, which utilizes the electrochemical gradients of sodium and chloride ions to drive the transport of their respective substrates across the cell membrane.[5][6]

SSRIs exert their therapeutic effect by competitively inhibiting the binding of serotonin to SERT.[7] By blocking the reuptake mechanism, SSRIs lead to a sustained elevation of serotonin levels in the synapse, enhancing its interaction with postsynaptic receptors.[1][8] While the six major SSRIs—fluoxetine, citalopram, escitalopram, paroxetine, sertraline, and fluvoxamine—are structurally diverse, they all share a common mechanism of action.[8] However, they exhibit unique pharmacokinetic and pharmacodynamic profiles, which can be attributed to subtle differences in their interaction with the SERT binding pocket.[8]

The elucidation of the X-ray crystal structures of human SERT in complex with SSRIs like (S)-citalopram and paroxetine has provided invaluable insights into the molecular basis of their inhibitory activity.[6] These structures reveal that SSRIs bind to a central site within the transporter, physically obstructing the serotonin binding and translocation pathway.[6] This structural information has been instrumental in refining our understanding of the SSRI pharmacophore.

The Core SSRI Pharmacophore: Key Chemical Features

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. The SSRI pharmacophore is generally characterized by a set of key chemical features that are common among high-affinity SERT inhibitors.

A widely accepted pharmacophore model for SSRIs consists of the following key features:

  • Two Aromatic Rings (RA): These rings are crucial for establishing hydrophobic and aromatic interactions within the SERT binding pocket. The specific nature and substitution pattern of these rings significantly influence binding affinity and selectivity.[9][10][11]

  • One Hydrophobic Group (HY): This feature contributes to the overall lipophilicity of the molecule, which is important for crossing the blood-brain barrier and for engaging in hydrophobic interactions within the binding site.[9][10][11]

  • One Positive Ionizable Group (PI): Typically a protonated amine, this group forms a critical salt bridge or cation-π interaction with key acidic residues in the SERT binding pocket, such as Asp98.[7][9][10][11][12] This interaction is a primary determinant of binding affinity.

The spatial arrangement of these features is critical. The distance and geometric relationship between the aromatic rings, the hydrophobic group, and the positive ionizable center dictate the molecule's ability to fit optimally within the SERT binding pocket.

Structure-Activity Relationship (SAR) Insights

The development of various SSRIs has been guided by extensive structure-activity relationship studies. These studies have revealed several key principles:

  • Halogen Substitution: The presence of halogen atoms, particularly fluorine, on the aromatic rings is a common feature of many potent SSRIs, such as fluoxetine and paroxetine.[13] Halogens can act as hydrogen bond acceptors and enhance binding affinity.[13] The position of the halogen substituent is also critical for activity.[13]

  • Aryloxypropylamine Motif: Many monoamine reuptake inhibitors, including some SSRIs, contain an aryloxypropylamine scaffold.[1] Modifications to the aryl group and the amine substituent have been extensively explored to optimize potency and selectivity for SERT.

  • Stereochemistry: For chiral SSRIs, such as citalopram and fluoxetine, the different enantiomers often exhibit distinct pharmacological activities. For instance, (S)-citalopram (escitalopram) is the more active enantiomer responsible for the therapeutic effects of citalopram.[8][14]

Methodologies for SSRI Pharmacophore Analysis

Pharmacophore models can be developed using two primary approaches: ligand-based and structure-based methods.

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the target protein is unknown.[15] It relies on a set of known active ligands to derive a common pharmacophore hypothesis.

  • Training Set Selection: Compile a set of structurally diverse molecules with known high binding affinity for SERT. It is also beneficial to include a set of inactive molecules (decoys) to refine the model.[15]

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set.[15][16] This step is crucial as small molecules are flexible.

  • Feature Mapping: Identify and map the key pharmacophoric features (e.g., aromatic rings, hydrophobic centers, hydrogen bond donors/acceptors, positive ionizable groups) for each conformation.

  • Pharmacophore Hypothesis Generation: Superimpose the conformations of the active molecules to identify a common 3D arrangement of pharmacophoric features that is shared by all active compounds but absent in the inactive ones.[15]

  • Model Validation: Validate the generated pharmacophore model by screening a test set of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules with high accuracy.[15]

Structure-Based Pharmacophore Modeling

With the availability of high-resolution crystal structures of SERT, structure-based pharmacophore modeling has become a powerful tool.[17] This method directly utilizes the structural information of the protein-ligand complex to define the key interaction points.[15]

  • Protein-Ligand Complex Preparation: Obtain the 3D structure of SERT in complex with a known SSRI from the Protein Data Bank (PDB). Prepare the structure by adding hydrogen atoms, assigning correct protonation states, and removing water molecules not involved in binding.

  • Binding Site Analysis: Identify the amino acid residues in the binding pocket that form key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, cation-π interactions) with the bound ligand.

  • Feature Generation: Based on the identified interactions, generate pharmacophoric features that represent the complementary chemical properties of the binding pocket.[17] For example, a hydrogen bond donor in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore.

  • Pharmacophore Model Refinement: Refine the generated pharmacophore model by considering the spatial constraints of the binding pocket and the positions of excluded volumes (regions of space that should not be occupied by a ligand).

  • Model Validation: As with ligand-based models, validate the structure-based pharmacophore by its ability to identify known SERT inhibitors from a database of diverse compounds.

Visualization of Key Concepts

Visual representations are essential for understanding the complex relationships in pharmacophore analysis.

SERT_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Binds to SSRI SSRI SSRI->SERT Blocks Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates SSRI_Pharmacophore cluster_pharmacophore SSRI Pharmacophore Features RA1 Aromatic Ring 1 HY Hydrophobic Group RA2 Aromatic Ring 2 PI Positive Ionizable

Caption: Core features of the SSRI pharmacophore.

Pharmacophore_Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based Ligand_Set Active Ligands Conformations Generate Conformations Ligand_Set->Conformations Ligand_Model Generate Hypothesis Conformations->Ligand_Model Validation Model Validation Ligand_Model->Validation Protein_Structure SERT-Ligand Complex Binding_Site Analyze Binding Site Protein_Structure->Binding_Site Structure_Model Generate Features Binding_Site->Structure_Model Structure_Model->Validation

Caption: Workflow for pharmacophore model generation.

Data Presentation: Physicochemical Properties of SSRI Pharmacophore Features

The following table summarizes the general physicochemical properties associated with the key features of the SSRI pharmacophore.

Pharmacophore FeatureTypical Chemical MoietyKey Interaction TypePhysicochemical Property
Aromatic Ring (RA) Phenyl, Naphthyl, etc.π-π stacking, HydrophobicAromaticity, Planarity
Hydrophobic (HY) Alkyl chains, Alicyclic ringsvan der Waals, HydrophobicLipophilicity (High logP)
Positive Ionizable (PI) Primary/Secondary AmineIonic bond, Cation-πBasicity (High pKa)

Conclusion and Future Directions

The analysis of the SSRI pharmacophore provides a fundamental framework for understanding the molecular basis of their therapeutic action. By defining the essential chemical features and their spatial arrangement, pharmacophore models serve as powerful tools in the drug discovery process. They enable the virtual screening of large compound libraries to identify novel scaffolds with the potential for SERT inhibition and guide the optimization of lead compounds to enhance potency and selectivity.

Future research in this area will likely focus on the development of more sophisticated pharmacophore models that can account for the dynamic nature of the SERT protein and the subtle differences in the binding modes of various SSRIs. The integration of machine learning and artificial intelligence with pharmacophore modeling holds great promise for accelerating the discovery of next-generation antidepressants with improved efficacy and fewer side effects. The continued exploration of the allosteric binding site on SERT also presents an exciting avenue for the design of novel modulators of serotonin reuptake. [6]

References

  • Rudnick, G. (2006). Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter. Essays in Biochemistry, 42, 129-142. [Link]

  • Scholze, P., & Sitte, H. H. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(4), 312-320. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. [Link]

  • Wikipedia. (2024). Serotonin transporter. In Wikipedia. [Link]

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety, 8(2). [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

  • Singh, S., & Singh, S. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. bioRxiv. [Link]

  • Coleman, J. A., & Gouaux, E. (2018). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature Structural & Molecular Biology, 25(2), 170-175. [Link]

  • Wikipedia. (2024). Development and discovery of SSRI drugs. In Wikipedia. [Link]

  • ResearchGate. (2013). Combining Structure-Based Pharmacophore and In Silico Approaches to Discover Novel Selective Serotonin Reuptake Inhibitors. Request PDF. [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Gill, R. K., Kumar, V., & Saksena, S. (2005). Function, expression, and characterization of the serotonin transporter in the native human intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(1), G143-G152. [Link]

  • ResearchGate. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. ResearchGate. [Link]

  • Zhou, Z. L., Liu, H. L., Wu, J. W., Tsao, C. W., Chen, W. H., Liu, K. T., & Ho, Y. (2013). Combining structure‐based pharmacophore and in silico approaches to discover novel selective serotonin reuptake inhibitors. Chemical biology & drug design, 82(6), 705-717. [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. CCDC. [Link]

  • Wikipedia. (2024). Serotonin reuptake inhibitor. In Wikipedia. [Link]

  • Zhou, Z. L., Liu, H. L., Wu, J. W., Tsao, C. W., Chen, W. H., Liu, K. T., & Ho, Y. (2013). Combining structure-based pharmacophore and in silico approaches to discover novel selective serotonin reuptake inhibitors. Chemical biology & drug design, 82(6), 705-717. [Link]

  • Edinoff, A. N., Akuly, H. A., Hanna, T. A., Ochoa, C. O., Patti, S. J., Ghaffar, Y. A., ... & Kaye, A. M. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Neurology International, 13(3), 387-401. [Link]

  • Singh, S., & Singh, S. (2020). Computationally Guided Design of Novel Selective Serotonin Reuptake Inhibitors. bioRxiv. [Link]

  • NSUWorks. (2022). Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT). NSUWorks. [Link]

  • ResearchGate. (2023). Chemical structures of serotonin and common selective serotonin... ResearchGate. [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British journal of pharmacology, 158(5), 1329-1338. [Link]

  • Bio-protocol. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(18). [Link]

Sources

Technical Analysis: Molecular Weight and Formula of C17H21NO·HCl

Technical Analysis: Molecular Weight and Formula of C17H21NO[1][2]·HCl

Diphenhydramine Hydrochloride vs. Atomoxetine Hydrochloride

Executive Summary

The chemical formula C₁₇H₂₁NO[1]·HCl (or C₁₇H₂₂ClNO) represents a critical case of pharmaceutical isomerism. It corresponds to two distinct, high-value active pharmaceutical ingredients (APIs): Diphenhydramine Hydrochloride (a first-generation antihistamine) and Atomoxetine Hydrochloride (a selective norepinephrine reuptake inhibitor).[2]

While they share an identical molecular weight of 291.82 g/mol and overlapping melting point ranges (~166–170°C), their pharmacological mechanisms and structural topologies are fundamentally different. This guide provides a rigorous technical breakdown of their physicochemical properties, molecular weight calculations, and a self-validating protocol for analytical differentiation.[2]

Part 1: Physicochemical Profile & Molecular Weight Analysis

Stoichiometry and Mass Calculations

The molecular weight must be calculated with precision to support quantitative analytical methods (e.g., LC-MS).[2] The values below apply to both compounds.

ParameterValueTechnical Note
Molecular Formula C₁₇H₂₁NO[3][1][2][4] · HClBase: C₁₇H₂₁NO; Counterion: HCl
Combined Formula C₁₇H₂₂ClNOUsed for elemental analysis
Average Molecular Weight 291.82 g/mol Weighted average of natural isotopes
Monoisotopic Mass 291.13899 DaCalculated using ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl
Free Base Weight 255.36 g/mol C₁₇H₂₁NO (Relevant for conversion calculations)
Salt/Base Ratio 1.143Multiplier to convert Base mass to Salt mass
Elemental Composition (Theoretical)

For elemental analysis (CHN) validation:

  • Carbon (C): 69.97%

  • Hydrogen (H): 7.60%

  • Nitrogen (N): 4.80%

  • Oxygen (O): 5.48%

  • Chlorine (Cl): 12.15%

Part 2: Structural Diagnosis & Differentiation

The Critical Analytical Challenge: Both compounds appear as white crystalline powders with melting points in the 166–170°C range.[5][6][7] Relying solely on melting point for identification is a high-risk error .[2]

Structural Topology
  • Diphenhydramine HCl: An ether . Features a benzhydryl group (two phenyl rings attached to one carbon) linked via oxygen to a dimethylaminoethyl chain. It is achiral .

  • Atomoxetine HCl: A secondary amine .[1] Features a propyl backbone linking a phenyl ring and an o-tolyloxy group.[2][8] It is chiral (specifically the R-enantiomer).[2]

The Differentiation Workflow (DOT Visualization)

The following decision tree illustrates the logical flow for identifying the specific isomer using non-destructive and destructive techniques.

IsomerIDStartUnknown SampleC17H21NO·HClSolubilityStep 1: Solubility Check(Water & Methanol)Start->SolubilityResult_SolBoth Soluble(Indistinguishable)Solubility->Result_SolChiralityStep 2: Polarimetry(Specific Rotation)Result_Sol->ChiralityAchiralRotation ≈ 0°(Optically Inactive)Chirality->Achiral No RotationChiralRotation ≈ -40°(Optically Active)Chirality->Chiral Negative RotationDiphenTarget: Diphenhydramine HCl(Benzhydryl Ether)Achiral->DiphenAtomoxTarget: Atomoxetine HCl(Secondary Amine)Chiral->AtomoxNMRStep 3: 1H-NMR Validation(Definitive Structure)Diphen->NMRAtomox->NMR

Figure 1: Analytical decision matrix for distinguishing C₁₇H₂₁NO[2]·HCl isomers.

Part 3: Analytical Protocols

Protocol A: Optical Rotation (The "Gold Standard")

This is the fastest definitive method to distinguish the two compounds without consuming significant sample mass.

Reagents: Methanol (HPLC Grade). Equipment: Polarimeter with sodium D-line (589 nm).[2]

  • Preparation: Dissolve 100 mg of the unknown sample in 10 mL of Methanol to create a 1% (w/v) solution.

  • Equilibration: Ensure the sample cell is thermostated to 25°C.

  • Measurement: Record the optical rotation (

    
    ).
    
  • Calculation: Calculate specific rotation

    
     where 
    
    
    is path length (dm) and
    
    
    is concentration (g/mL).

Interpretation:

  • Diphenhydramine HCl:

    
     (Racemic/Achiral).
    
  • Atomoxetine HCl:

    
     to 
    
    
    (in Methanol).[2][9]
Protocol B: 1H-NMR Spectroscopy (Structural Confirmation)

If polarimetry is unavailable, NMR provides unambiguous structural proof.[2]

  • Diphenhydramine Signature: Look for a singlet integrating to 1H around

    
     5.3–5.4 ppm.[2] This corresponds to the methine proton of the benzhydryl group (
    
    
    ).
  • Atomoxetine Signature: Look for a singlet integrating to 3H around

    
     2.3 ppm (Ar-CH₃) and a doublet  integrating to 2H for the ether linkage protons (
    
    
    ).[2] The absence of the benzhydryl methine singlet confirms it is not Diphenhydramine.

Part 4: Pharmaceutical Implications[8][10][11]

Stability & Handling
  • Diphenhydramine HCl:

    • Light Sensitivity: Slowly darkens upon exposure to light. Store in light-resistant containers.

    • Hygroscopicity: Non-hygroscopic but stable in air.

  • Atomoxetine HCl:

    • Oxidation Risk: The secondary amine is susceptible to oxidation. Formulation often requires antioxidants or nitrogen purging.

    • Polymorphism: Exhibits polymorphism; Form A is the thermodynamically stable form used in commercial preparations.

Solubility Profile

Both salts are highly soluble in water due to the ionized amine.

  • Aqueous Solubility: >27 mg/mL (Atomoxetine) vs. ~1000 mg/mL (Diphenhydramine).

  • Partition Coefficient (LogP):

    • Diphenhydramine: ~3.3[10]

    • Atomoxetine: ~3.7 (More lipophilic base).

References

  • PubChem. (2025).[1][10] Atomoxetine Hydrochloride (CID 54840). National Library of Medicine. [Link]

  • PubChem. (2025).[1][10] Diphenhydramine Hydrochloride (CID 8980). National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2002). Strattera (atomoxetine HCl) Prescribing Information. [Link]

  • NIST Chemistry WebBook. (2024). Diphenhydramine Hydrochloride Spectral Data. National Institute of Standards and Technology. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: Strategic Approach to Synthesis

4-[2-(2-Naphthyloxy)ethyl]piperidine and its hydrochloride salt are valuable molecular scaffolds in medicinal chemistry and drug discovery programs. The fusion of a naphthyl ether moiety with a piperidine ring creates a structure with potential applications as a pharmacological tool or a building block for more complex molecules. This guide provides a detailed, field-proven protocol for the synthesis of 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl, emphasizing the chemical principles, practical considerations, and safety measures essential for a successful and reproducible outcome.

The synthetic strategy is centered around the classic and robust Williamson ether synthesis . This SN2 reaction involves the nucleophilic attack of a deprotonated phenol (in this case, the naphthoxide ion derived from 2-naphthol) on an alkyl halide (4-(2-chloroethyl)piperidine).[1][2][3] The choice of this method is based on its reliability, high potential yield, and the ready availability of the starting materials. This protocol is designed to be self-validating, with clear explanations for each step, ensuring that researchers can not only follow the procedure but also understand the underlying chemical logic.

Overall Reaction Scheme

The synthesis is a two-step process: the formation of the free base via Williamson ether synthesis, followed by its conversion to the hydrochloride salt.

Reaction_Scheme naphthol 2-Naphthol r1 + naphthol->r1 piperidine 4-(2-Chloroethyl)piperidine HCl piperidine->r1 base Base (e.g., K2CO3) base->r1 solvent Solvent (e.g., DMF) solvent->r1 hcl HCl in Ether r2 + hcl->r2 freebase 4-[2-(2-Naphthyloxy)ethyl]piperidine (Free Base) freebase->r2 product 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl r1->freebase Williamson Ether Synthesis (Heat) r2->product Salt Formation Experimental_Workflow cluster_synthesis Step 1: Synthesis cluster_workup Step 2: Work-up cluster_purification Step 3: Purification (Optional) cluster_salt Step 4: Salt Formation A Combine 2-Naphthol, K2CO3, and DMF B Add 4-(2-Chloroethyl)piperidine HCl A->B C Heat at 80-90°C for 12-18h B->C D Cool and Quench in Water C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry (Na2SO4) and Concentrate F->G H Silica Gel Column Chromatography G->H I Combine Pure Fractions and Concentrate H->I J Dissolve Free Base in Ether I->J K Add HCl in Ether J->K L Filter and Wash Solid K->L M Dry Under Vacuum L->M N N M->N Final Product: 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl

Sources

Application Note: Precision Synthesis of 4-[2-(2-Naphthyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthetic preparation of 4-[2-(2-Naphthyloxy)ethyl]piperidine , a privileged scaffold in medicinal chemistry often associated with Serotonin (5-HT) and Norepinephrine reuptake inhibition.

While conceptually simple, the synthesis presents a specific chemoselectivity challenge: the presence of a nucleophilic secondary amine (piperidine) and a primary alcohol. Direct alkylation attempts often lead to intractable mixtures of


-alkylated, 

-alkylated, and polymerized byproducts.

The Core Directive of this protocol is the "Protection-First" strategy. We utilize an


-Boc protective group to mask the amine, rendering the alcohol the sole nucleophile for a clean etherification with 2-naphthol. Two validated routes are presented:
  • Route A (Mitsunobu Coupling): Ideal for rapid, small-scale discovery (mg to g scale).

  • Route B (Mesylate Displacement): Ideal for robust scale-up (>10 g scale) avoiding difficult phosphorus byproducts.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The starting material, 4-piperidineethanol, contains two nucleophilic centers:

  • N-4 (Secondary Amine): Highly nucleophilic, pKa

    
     11.
    
  • O-H (Primary Alcohol): Moderately nucleophilic, pKa

    
     16.
    

Attempting to react the unprotected amino-alcohol with an electrophile (e.g., 2-bromonaphthalene or activated naphthol) favors


-alkylation. Furthermore, if the alcohol is activated (e.g., to a mesylate) without protecting the nitrogen, the amine will attack the internal electrophile, resulting in the formation of a quinuclidine-like bicyclic ammonium salt  (1-azabicyclo[2.2.2]octane derivative), effectively destroying the linear scaffold.
Synthetic Pathway Diagram

The following flowchart illustrates the critical decision nodes and the "Protection-First" logic.

SynthesisPath Start 4-Piperidineethanol (Starting Material) Protect Step 1: N-Boc Protection (Boc2O, DCM) Start->Protect Mask Amine Intermediate N-Boc-4-piperidineethanol Protect->Intermediate Mitsunobu Route A: Mitsunobu (2-Naphthol, PPh3, DIAD) Intermediate->Mitsunobu Small Scale Mesylate Route B1: Activation (MsCl, Et3N) Intermediate->Mesylate Large Scale Ether Intermediate: N-Boc-4-[2-(2-Naphthyloxy)ethyl]piperidine Mitsunobu->Ether Displace Route B2: SN2 Displacement (2-Naphthol, K2CO3) Mesylate->Displace Displace->Ether Deprotect Step 3: Deprotection (TFA or HCl) Ether->Deprotect Acidic Cleavage Product TARGET: 4-[2-(2-Naphthyloxy)ethyl]piperidine Deprotect->Product

Caption: Divergent synthetic workflow comparing Mitsunobu and Mesylate routes. Both converge on the N-Boc ether intermediate before final deprotection.

Detailed Experimental Protocols

Stage I: Preparation of N-Boc-4-piperidineethanol

Note: If starting with commercially available N-Boc-4-piperidineethanol (CAS: 89151-44-0), skip to Stage II.

Reagents:

  • 4-Piperidineethanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq)
    
  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Dichloromethane (DCM) (10 vol)

Protocol:

  • Dissolve 4-piperidineethanol in DCM at 0 °C.

  • Add Et

    
    N followed by the slow addition of Boc
    
    
    
    O dissolved in minimal DCM.
  • Warm to room temperature (RT) and stir for 4 hours.

  • Validation: TLC (5% MeOH/DCM) should show disappearance of the baseline amine spot and appearance of a higher R

    
     spot.
    
  • Wash with 1M HCl (removes unreacted amine), then Brine. Dry over MgSO

    
     and concentrate.
    
  • Yield: Expect >95% as a colorless oil.

Stage II (Route A): The Mitsunobu Coupling (High Precision)

Recommended for discovery phase synthesis (scale < 5g).

Reagents:

  • N-Boc-4-piperidineethanol (1.0 eq)

  • 2-Naphthol (1.1 eq)

  • Triphenylphosphine (PPh

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous THF (15 vol)

Protocol:

  • Setup: In a flame-dried flask under Nitrogen, dissolve N-Boc-4-piperidineethanol, 2-Naphthol, and PPh

    
     in anhydrous THF. Cool the solution to 0 °C.
    
  • Addition: Add DIAD dropwise over 20 minutes. Critical: The solution will turn yellow; ensure the temperature remains < 5 °C to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate the THF. Triturate the residue with cold Diethyl Ether/Hexanes (1:1). PPh

    
    O (triphenylphosphine oxide) often precipitates out; filter it off.
    
  • Purification: The filtrate requires Flash Column Chromatography (Hexanes/EtOAc gradient).[1] The ether product is less polar than the starting alcohol.

  • Self-Validating Check:

    • Proton NMR: Look for the disappearance of the broad O-H singlet.

    • Shift: The

      
      -CH
      
      
      
      triplet will shift downfield (from ~3.7 ppm to ~4.1 ppm) due to the naphthyl ring current and electronegativity.
Stage II (Route B): Mesylation & Displacement (Scale-Up)

Recommended for scales > 10g to avoid chromatographic separation of PPh


O.

Step B1: Mesylation

  • Dissolve N-Boc-4-piperidineethanol (1.0 eq) and Et

    
    N (1.5 eq) in DCM at 0 °C.
    
  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir 2 hours.

  • Wash with water, dry, and concentrate to obtain the Mesylate intermediate (Solid/Oil). Do not purify; use immediately.

Step B2: Alkylation

  • Dissolve 2-Naphthol (1.1 eq) in DMF (10 vol).

  • Add K

    
    CO
    
    
    
    (2.0 eq) and stir for 30 mins to generate the naphthoxide anion.
  • Add the Mesylate intermediate (dissolved in minimal DMF).

  • Heat to 60–80 °C for 6–12 hours.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. Recrystallize from Ethanol if necessary.

Stage III: Deprotection & Salt Formation

Reagents:

  • Trifluoroacetic acid (TFA) / DCM (1:4 ratio) OR

  • 4M HCl in Dioxane

Protocol:

  • Dissolve the N-Boc ether intermediate in DCM.

  • Add TFA (10 eq) or HCl/Dioxane (10 eq) at 0 °C.

  • Stir at RT for 2 hours.

  • Validation: TLC will show a baseline spot (free amine salt).

  • Isolation: Concentrate to dryness.

    • For Free Base: Redissolve in EtOAc, wash with saturated NaHCO

      
      , dry, and concentrate.
      
    • For HCl Salt: If using HCl/Dioxane, the product may precipitate directly. Filter and dry.

Analytical Reference Data

Target Molecule: 4-[2-(2-Naphthyloxy)ethyl]piperidine Molecular Formula: C


H

NO MW: 255.36 g/mol
Data TypeExpected Signal / ValueStructural Assignment
1H NMR (CDCl

)

7.7 - 7.1 (m, 7H)
Naphthalene aromatic protons

4.15 (t,

=6.5 Hz, 2H)
-O-CH

-CH

-

3.15 (m, 2H)
Piperidine CH

(

to N)

2.65 (m, 2H)
Piperidine CH

(

to N)

1.8 - 1.2 (m, 7H)
Piperidine ring protons + Ethyl linker
Mass Spec [M+H]

= 256.2
Protonated molecular ion
Appearance White to Off-white solid(HCl salt form)

Troubleshooting & Critical Controls

  • Water Content: The Mitsunobu reaction is strictly anhydrous. Even trace water will hydrolyze the phosphonium intermediate, stopping the reaction. Use molecular sieves for THF.

  • Order of Addition (Mitsunobu): Always add DIAD last and slowly. Adding PPh

    
     to DIAD without the substrate present can form a complex that decomposes violently or degrades.
    
  • Temperature Control (Mesylation): Keep the mesylation step < 5 °C. If the reaction warms up, the mesylate can eliminate to form the vinyl piperidine side product.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • BenchChem Application Note. Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. (General protocol adaption for piperidine scaffolds).

  • Google Patents. Process for preparing 4-aryl-piperidine derivatives. (WO1996036636A1). (Reference for mesylate/displacement conditions on piperidine rings).

Sources

Optimizing Mitsunobu Coupling for Naphthyl Ether Synthesis: Strategic Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

The synthesis of naphthyl ethers via the Mitsunobu reaction offers a distinct advantage over classical Williamson ether synthesis: it proceeds under neutral conditions and, crucially, with inversion of configuration at the alcohol center. However, naphthols present unique challenges compared to simple phenols due to the peri-interaction (steric clash between the C1 substituent and the C8 proton) in 1-naphthols and the extended


-system affecting solubility and electronic density.
The Mechanistic "Handshake"

Success in naphthyl ether synthesis relies on the synchronization of three events in the catalytic cycle:

  • Betaine Formation: The reaction between the phosphine (

    
    ) and azodicarboxylate forms the Morrison-Brunn-Huisgen betaine.
    
  • Activation: The betaine deprotonates the naphthol (

    
    ), and the resulting phosphonium intermediate activates the alcohol oxygen.
    
  • Displacement: The naphthoxide anion attacks the activated alkoxyphosphonium species (

    
    ) in an 
    
    
    
    fashion.

Critical Failure Mode: If the alcohol is sterically hindered (e.g., secondary menthol or cholesterol derivatives), the bulky naphthoxide may fail to attack the phosphorus-activated alcohol. Instead, the azodicarboxylate anion (hydrazine byproduct precursor) may attack, leading to acylated hydrazine byproducts.

Reagent Selection Matrix

The choice of reagents is not arbitrary; it is dictated by the steric profile of the alcohol and the electronic nature of the naphthol.

VariableStandard ConditionsHindered / Difficult SubstratesRationale
Phosphine Triphenylphosphine (

)
Tributylphosphine (

)

is more nucleophilic, speeding up betaine formation and alcohol activation in sluggish systems.
Azo Reagent DIAD / DEADADDP / TMADADDP forms a more basic betaine and is less sterically demanding than DIAD, aiding in the deprotonation of less acidic nucleophiles (though naphthols are usually acidic enough).
Solvent THF (Anhydrous)Toluene / DCMToluene can improve solubility for polyaromatics; DCM is used when polymer-supported reagents are employed.
Temperature


Higher temperatures (often required with ADDP) overcome the activation energy barrier for hindered

attacks.

Experimental Protocols

Protocol A: Standard Conditions (2-Naphthol + Primary/Secondary Alcohol)

Best for: Routine synthesis where the alcohol is not sterically crowded.

Reagents:

  • 2-Naphthol (1.0 equiv)

  • Alcohol (1.0 - 1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (

    
     concentration)
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Charge the flask with

    
    , 2-Naphthol, and the Alcohol. Dissolve in anhydrous THF.
    
  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Stir for 10 minutes to ensure thermal equilibrium.
    
  • Addition: Add DIAD dropwise via syringe over 15–20 minutes.

    • Why? The reaction is exothermic. Rapid addition can generate excess heat, decomposing the betaine or causing side reactions (e.g., alkylation of the hydrazine).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 6–12 hours.

    • Monitoring: Check TLC for the disappearance of the naphthol.

  • Workup: Quench with a small amount of water. Concentrate the THF under reduced pressure.

  • Purification: The crude residue will contain

    
     (triphenylphosphine oxide) and reduced DIAD. Triturate with 
    
    
    
    /Hexanes (1:1) to precipitate
    
    
    (filter off the solid). Purify the filtrate via silica gel flash chromatography.
Protocol B: The "Power" Protocol (1-Naphthol + Hindered Secondary Alcohols)

Best for: 1-Naphthols (peri-strain) or sterically demanding alcohols (e.g., secondary cyclic alcohols).

Reagents:

  • 1-Naphthol (1.0 equiv)

  • Hindered Alcohol (1.5 equiv)

  • Tributylphosphine (

    
    ) (1.5 equiv)
    
  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Betaine Pre-formation (Critical Step): In a dried flask under

    
    , dissolve ADDP in THF or Toluene. Add 
    
    
    
    dropwise at
    
    
    .
    • Visual Cue: The solution typically turns from orange to pale yellow or clear, indicating active betaine formation.

  • Substrate Addition: Add the 1-Naphthol to the betaine solution and stir for 10 minutes (deprotonation phase).

  • Alcohol Addition: Add the hindered alcohol (neat or in minimal solvent).

  • Thermal Activation: Allow to warm to RT. If no reaction is observed by TLC after 4 hours, heat to

    
    .
    
    • Note: ADDP is thermally more stable than DEAD/DIAD, allowing for elevated temperature protocols.

  • Workup: ADDP-hydrazine is often insoluble in cold ether/hexanes. Dilute the reaction mixture with Hexanes/Ether, cool to

    
    , and filter off the precipitate.
    
Protocol C: Purification-Optimized (Tsunoda Reagent)

Best for: High-throughput medicinal chemistry where column chromatography is a bottleneck.

Reagent: (Cyanomethylene)tributylphosphorane (CMBP - Tsunoda Reagent)[2][3]

Methodology:

  • Dissolve Naphthol (1.0 equiv) and Alcohol (1.2 equiv) in Toluene.

  • Add CMBP (1.5 equiv) at RT.

  • Heat to

    
     for 2–4 hours.
    
  • Purification Advantage: The byproducts are acetonitrile (volatile) and tributylphosphine oxide (water-soluble/removable). Wash the organic layer with water, dry, and concentrate.[1] Often yields pure product without chromatography.

Visualizing the Workflow

Diagram 1: Mechanistic Pathway & Failure Points

This diagram illustrates the critical path for Naphthyl ether formation and where steric hindrance causes the cycle to abort.

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate (Morrison-Brunn-Huisgen) Reagents->Betaine Formation ProtonatedBetaine Protonated Betaine + ArO- Betaine->ProtonatedBetaine + Naphthol (Deprotonation) Naphthol Naphthol (ArOH) OxyPhos Oxyphosphonium Ion (Activated Alcohol) ProtonatedBetaine->OxyPhos + Alcohol (Activation) Alcohol Alcohol (R-OH) Transition SN2 Transition State OxyPhos->Transition + ArO- (Attack) SideProduct Hydrazine Byproduct (N-Alkylation) OxyPhos->SideProduct Steric Failure: ArO- cannot attack C Product Naphthyl Ether (Inverted Configuration) Transition->Product Displacement

Caption: The Mitsunobu Catalytic Cycle. Red dashed line indicates the failure mode common in sterically hindered 1-naphthol couplings.

Diagram 2: Reagent Selection Decision Tree

DecisionTree Start Select Substrates: Naphthol + Alcohol CheckAlcohol Is the Alcohol Sterically Hindered? (e.g., Secondary, Cyclic) Start->CheckAlcohol SimpleAlc No (Primary / Simple Sec) CheckAlcohol->SimpleAlc No ComplexAlc Yes (Menthol, Cholesterol) CheckAlcohol->ComplexAlc Yes CheckNaph Is it 1-Naphthol? SimpleAlc->CheckNaph Hard PROTOCOL B PBu3 + ADDP Toluene, Heat ComplexAlc->Hard Standard PROTOCOL A PPh3 + DIAD THF, 0°C to RT CheckNaph->Standard No (2-Naphthol) CheckNaph->Hard Yes (1-Naphthol) Purification Is Chromatography Difficult? Standard->Purification Tsunoda PROTOCOL C CMBP (Tsunoda Reagent) Toluene, 100°C Purification->Tsunoda Yes

Caption: Decision matrix for selecting the optimal Mitsunobu protocol based on substrate sterics and purification needs.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Product, Starting Material Remains Betaine did not form or Alcohol not activated.Switch from

to

(more nucleophilic). Ensure anhydrous conditions (water kills the betaine).
Hydrazine Byproduct (Alkylated Azo) Nucleophile (Naphthol) failed to attack the activated alcohol due to sterics.Use ADDP (less bulky than DIAD). Increase concentration to

or use Sonication to improve kinetics.
Low Yield with 1-Naphthol Peri-strain preventing attack.Switch solvent to Toluene and heat to

. Ensure 1-Naphthol is added after betaine formation if using Protocol B.
Difficult Separation of

Standard chromatography failure.Use Polymer-Supported

(PS-PPh3) or switch to Tsunoda Reagent (CMBP).

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[4][5][6][7] Synthesis, 1981(1), 1–28.

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.

  • Tsunoda, T., Ozatto, K., & Itô, S. (1993). (Cyanomethylene)tributylphosphorane (CMBP): A New Reagent for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.

  • Dandapani, S., & Curran, D. P. (2004). Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies. Chemistry – A European Journal, 10(13), 3130–3138.

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[8][9] The Journal of Organic Chemistry, 68(21), 8261–8263.

Sources

Optimizing In Vitro Binding Assays for Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous GPCR and ion channel ligands (e.g., opioids, sigma receptors, antihistamines).[1] However, the physicochemical properties of piperidines—specifically their high pKa (~11) and lipophilic substituents—create unique challenges in in vitro binding assays. At physiological pH, these ligands exist predominantly as cations, leading to high non-specific binding (NSB) via electrostatic interactions with glass fiber filters and plasticware. This guide provides a validated, high-integrity protocol designed to mitigate NSB, ensuring accurate determination of


, 

, and

values.

The Piperidine Challenge: Physicochemical Context

To design a robust assay, one must understand the behavior of the ligand in solution.

  • Cationic Nature: Most piperidine nitrogens have a pKa between 10 and 11. In standard assay buffers (pH 7.4), they are >99.9% protonated (positively charged).

  • The "Stickiness" Factor: Glass fiber filters (GF/B or GF/C) used in harvesting are negatively charged (silanol groups). Without intervention, cationic piperidines adhere avidly to these filters, artificially inflating "total binding" and masking specific signal.

  • Lipophilicity: Substituents on the piperidine ring often increase LogP, driving adsorption to plastic well walls.

Pre-Assay Considerations & Reagent Preparation[2][3][4]

The "Secret Sauce": PEI-Coated Filters

The most critical step for basic amine ligands is neutralizing the electronegativity of the harvest filters.

  • Reagent: Polyethylenimine (PEI), branched, M.W. ~60,000.

  • Protocol: Soak Whatman GF/C or GF/B filters in 0.3% - 0.5% (v/v) PEI solution for at least 1 hour (up to 12 hours) at 4°C prior to harvesting.

  • Mechanism: PEI is a polycation that coats the glass fibers, neutralizing negative charges and preventing electrostatic trapping of the piperidine ligand.

Buffer Optimization

Standard Tris or HEPES buffers are insufficient.

  • Blocking Agent: Add 0.1% - 0.5% BSA (Bovine Serum Albumin) to the assay buffer.[2] BSA coats the plastic wells and sequester lipophilic ligands just enough to prevent wall adsorption without competing for the receptor active site.

  • Physiological Ions: Ensure

    
     (typically 5-10 mM) is present if the target is a GPCR, as divalent cations are often required for high-affinity agonist binding states.
    

Protocol: Membrane Radioligand Competition Binding

Gold Standard Method for


 Determination
Materials[2][3][5][6][7][8][9]
  • Membrane Prep: Target-expressing membranes (e.g., CHO or HEK293 stable lines), stored at -80°C.

  • Radioligand:

    
    -labeled or 
    
    
    
    -labeled reference ligand (at concentration
    
    
    ).
  • Test Compounds: Piperidine analogs dissolved in DMSO (Final DMSO < 1%).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, 0.1% BSA, pH 7.4.
    
Experimental Workflow
  • Preparation: Thaw membranes and homogenize gently (Dounce or needle) to ensure uniform suspension. Dilute to optimal protein concentration (determined via linearity testing, typically 5–20 µ g/well ).

  • Plating: Use a 96-well polypropylene plate (low binding).

    • NSB Wells: Add excess unlabeled competitor (1–10 µM).

    • Total Binding Wells: Add buffer vehicle.

    • Test Wells: Add serial dilutions of piperidine test ligands.

  • Initiation: Add Radioligand followed immediately by Membranes.

  • Incubation: Incubate at equilibrium conditions (typically 25°C for 60–90 mins). Note: Lipophilic piperidines may require longer times to reach equilibrium.

  • Termination: Rapid vacuum filtration onto PEI-soaked filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters

    
     with ice-cold  Wash Buffer (50 mM Tris-HCl, pH 7.4). Crucial: Cold buffer prevents dissociation of the specific complex.
    
  • Detection: Dry filters, add liquid scintillant, and count (CPM).

Visual Workflow (Graphviz)

BindingAssayWorkflow Start Start: Thaw Membranes PlateSetup Plate Setup (NSB, Total, Test Cmpds) Start->PlateSetup PreTreat Pre-Treat Filters (0.3% PEI, 1-12h) Harvest Harvest/Filtration (Vacuum Manifold) PreTreat->Harvest Filters Ready Incubate Incubation (Equilibrium, 25°C, 60-90m) PlateSetup->Incubate Incubate->Harvest Wash Wash Step (3x Ice-Cold Buffer) Harvest->Wash Count Scintillation Counting (Data Acquisition) Wash->Count

Figure 1: Step-by-step workflow for the radioligand filtration assay, highlighting the critical parallel step of filter pretreatment.

Data Analysis & Interpretation

Calculating Specific Binding

[2][3][4]
  • Acceptance Criteria: Specific binding should be >70% of Total Binding.[5] If <50%, the assay is compromised by high NSB (see Troubleshooting).

Determining Affinity ( )

Convert the experimental


 to the intrinsic affinity constant 

using the Cheng-Prusoff Equation :


ParameterDefinitionSource

Concentration displacing 50% of specific bindingDerived from your dose-response curve

Concentration of Radioligand usedExperimental setup (typically ~

)

Dissociation constant of the RadioligandDetermined via Saturation Binding Assay
Hill Slope Analysis

The Hill Slope (coefficient) should be near -1.0 for a standard competitive interaction.

  • Slope << -1.0 (e.g., -0.5): Suggests negative cooperativity or, more likely with piperidines, ligand aggregation or multiple binding sites.

  • Slope >> -1.0 (e.g., -2.0): Suggests positive cooperativity (rare for simple competition).

Troubleshooting & Optimization

High background noise is the most common failure mode for piperidine ligands. Use this logic flow to diagnose issues.

Diagnostic Logic (Graphviz)

TroubleshootingTree Problem High Non-Specific Binding (NSB) CheckFilter Is Filter Binding High? (Test: Filter radioligand w/o tissue) Problem->CheckFilter FilterYes Yes: Ligand sticking to glass CheckFilter->FilterYes High Counts on Blank Filter FilterNo No: Ligand sticking to tissue/plastic CheckFilter->FilterNo Low Counts on Blank Filter Action1 Increase PEI to 0.5% Or switch to GF/B filters FilterYes->Action1 Action2 Add 0.1% BSA to Buffer Use Low-Binding Plates FilterNo->Action2 Action3 Check Ligand Solubility (Is it precipitating?) FilterNo->Action3

Figure 2: Decision tree for diagnosing high non-specific binding (NSB) in piperidine assays.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Application Note.

  • MilliporeSigma. Novel radioligand binding assays with GPCR membranes. Application Note.

  • BenchChem. Strategies for reducing non-specific binding in receptor assays. Technical Guide.

  • Meyer, et al. (2022).

    
     Receptor Ligands. ChemMedChem. 
    

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[2-(2-Naphthyloxy)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4-[2-(2-Naphthyloxy)ethyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively. The synthesis of this piperidine derivative, a scaffold present in numerous pharmacologically active compounds, typically proceeds via a two-stage process: a Williamson ether synthesis to form a key intermediate, followed by an N-alkylation of piperidine.[1][2][3] This guide addresses critical questions related to yield improvement, side-product minimization, and purification for both stages.

Overall Synthesis Pathway

The primary route involves two sequential nucleophilic substitution reactions.

  • Step 1: Williamson Ether Synthesis. Formation of the 2-(2-naphthyloxy)ethyl ether linkage. This is typically achieved by reacting 2-naphthol with a 2-carbon electrophile, such as 2-bromoethanol or 1,2-dibromoethane.[4][5]

  • Step 2: N-Alkylation. Alkylation of the piperidine nitrogen with the ether intermediate from Step 1 (e.g., 2-(2-naphthyloxy)ethyl bromide) to yield the final product.[6][7]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation 2-Naphthol 2-Naphthol Intermediate 2-(2-Naphthyloxy)ethyl bromide 2-Naphthol->Intermediate SN2 Reaction Base_Solvent Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, EtOH) Base_Solvent->Intermediate Alkylating_Agent_1 2-Carbon Electrophile (e.g., 1,2-dibromoethane) Alkylating_Agent_1->Intermediate Final_Product 4-[2-(2-Naphthyloxy)ethyl]piperidine Intermediate->Final_Product Alkylating Agent Piperidine Piperidine Piperidine->Final_Product SN2 Reaction Base_Solvent_2 Base (e.g., K2CO3, DIPEA) Solvent (e.g., MeCN, DMF) Base_Solvent_2->Final_Product PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Naphthol 2-Naphthol (ArOH) Naphthoxide Naphthoxide (ArO⁻ Na⁺) Naphthol->Naphthoxide Deprotonation NaOH NaOH TBAB_org Q⁺ ArO⁻ Naphthoxide->TBAB_org Phase Transfer TBAB_aq TBAB (Q⁺X⁻) TBAB_aq->Naphthoxide Ion Exchange AlkylHalide Alkyl Halide (R-X) Ether Ether (ArO-R) AlkylHalide->Ether SN2 Attack Ether->TBAB_aq Catalyst Regeneration TBAB_org->AlkylHalide TBAB_org->Ether Reaction

Caption: Mechanism of Phase Transfer Catalysis.

Optimized Protocol: Williamson Ether Synthesis with PTC

This protocol is adapted from methodologies employing phase transfer catalysis for enhanced yield. [5][8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-naphthol (1.0 eq.) in a suitable solvent like toluene or use a biphasic water/toluene system.

  • Base Addition: Add an aqueous solution of a strong base, such as 10-20% sodium hydroxide (2.0-3.0 eq.).

  • Catalyst Introduction: Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), in a catalytic amount (5-10 mol%).

  • Electrophile Addition: Add 1,2-dibromoethane (a large excess, e.g., 3.0-5.0 eq., as it can also act as the solvent).

  • Reaction: Heat the mixture to 75-85 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, separate the organic layer. Wash it with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent like ethanol. [5]

    Parameter Condition A (Conventional) Condition B (PTC) Rationale for Improvement
    Base NaH in anhydrous DMF NaOH (aq) PTC allows use of cheaper, safer inorganic bases and biphasic systems.
    Solvent Anhydrous DMF/THF Toluene/Water Avoids expensive, hygroscopic anhydrous solvents.
    Catalyst None Tetrabutylammonium Bromide (TBAB) Increases solubility and reactivity of the nucleophile in the organic phase. [9]
    Temperature 50-100 °C 75-85 °C Vigorous stirring and efficient catalysis can allow for milder temperatures.

    | Typical Yield | 50-70% | >85% | Enhanced reaction rate and completion significantly boosts yield. [10]|

Part 2: Troubleshooting the N-Alkylation of Piperidine

This section addresses the challenges of reacting the intermediate, 2-(2-naphthyloxy)ethyl bromide, with piperidine to form the final product.

Q3: My N-alkylation reaction is messy, with low conversion and multiple products. Where should I start troubleshooting?

A3: The N-alkylation of a secondary amine like piperidine is prone to two major issues: slow reaction rates due to salt formation and over-alkylation to form a quaternary ammonium salt. [6]

  • Salt Formation: The initial reaction produces HBr, which protonates the basic piperidine starting material, forming piperidinium bromide. This salt is unreactive as a nucleophile, effectively removing your starting material from the reaction and stalling it. Therefore, a base is required to scavenge the acid produced.

  • Over-alkylation: The tertiary amine product is also nucleophilic, often more so than the starting secondary amine. It can compete with piperidine for the alkylating agent, leading to the formation of an undesired quaternary ammonium salt. This is a very common side reaction. [6][7]

N_Alkylation_Troubleshooting Start Low Yield in N-Alkylation Step Check_Base Is a base present to neutralize HBr? Start->Check_Base Check_Overalkylation Is quaternary salt observed (by NMR/MS)? Check_Base->Check_Overalkylation Yes_Base Add_Base Action: Add a non-nucleophilic base (e.g., K2CO3, DIPEA). Check_Base->Add_Base No_Base Slow_Addition Action: Use excess piperidine (≥2 eq.) and add alkylating agent slowly. Check_Overalkylation->Slow_Addition Yes_Quat Check_Other Investigate other factors: - Reaction temperature - Solvent polarity (use MeCN/DMF) - Reaction time Check_Overalkylation->Check_Other No_Quat Add_Base->Check_Overalkylation No_Base No Yes_Base Yes Yes_Quat Yes No_Quat No Slow_Addition->Check_Other

Sources

Removing impurities from piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Piperidine Hydrochloride

Overview

Piperidine Hydrochloride (CAS: 6091-44-7) is a critical intermediate in the synthesis of pharmaceuticals (e.g., paroxetine, raloxifene) and peptide coupling reagents.[1] Commercial batches or aged samples often contain specific impurities that compromise downstream catalytic efficiency or biological assays.

This guide addresses the three most common impurity classes:

  • Oxidative Degradants (Chromophores): Yellow/brown discoloration.

  • Homologous Impurities: Residual pyridine hydrochloride.

  • Moisture: Hygroscopic water absorption.

Troubleshooting Guide (Q&A)

Q1: My piperidine hydrochloride salt has turned from white to a yellow/brown solid. Can I still use it?

Diagnosis: The discoloration is due to N-oxide formation or trace polymerization products caused by air oxidation. While the bulk material may still be piperidine HCl, these chromophores can act as radical scavengers or poison sensitive metal catalysts (e.g., Pd/C). Solution: You must perform a decolorizing recrystallization .

  • Minor Yellowing: Recrystallization from ethanol/diethyl ether is sufficient.

  • Deep Brown/Sticky: Requires Activated Charcoal treatment (See Protocol A).

  • Causality: The chromophores are typically high-molecular-weight conjugated systems. Activated carbon selectively adsorbs these planar molecules via

    
    -
    
    
    
    stacking interactions, while the non-planar piperidinium ions remain in solution.
Q2: I detect Pyridine Hydrochloride in my NMR (peaks at ~8.0-9.0 ppm). How do I remove it?

Diagnosis: Pyridine is the synthetic precursor to piperidine.[2][3] Incomplete hydrogenation leaves residual pyridine, which forms a hydrochloride salt (MP ~144°C) alongside your product (MP ~248°C). Solution:

  • Low Contamination (<5%): Use Fractional Recrystallization (See Protocol B). The large melting point difference allows pyridine HCl to remain in the mother liquor while piperidine HCl crystallizes.

  • High Contamination (>5%): Recrystallization will be inefficient due to co-solubility. You must convert the salt to the free base, wash with Copper(II) Sulfate , and re-acidify (See Protocol C).

Q3: The crystals are wet and sticky even after filtration. How do I dry them?

Diagnosis: Piperidine hydrochloride is hygroscopic . Atmospheric moisture forms a hydrate layer on the crystal surface, lowering the melting point and causing "clumping." Solution:

  • Immediate: Wash the filter cake with anhydrous diethyl ether (removes surface water).

  • Storage: Dry in a vacuum desiccator over Phosphorus Pentoxide (

    
    )  or KOH pellets for 24 hours. Do not oven dry above 100°C without vacuum, as this can promote oxidation.
    

Decision Matrix: Purification Strategy

PurificationStrategy Start Identify Impurity Color Yellow/Brown Color Start->Color Pyridine Pyridine (NMR/GC) Start->Pyridine Water Sticky/Wet Solid Start->Water Charcoal Protocol A: Activated Charcoal Recrystallization Color->Charcoal Quant Quantify Impurity Pyridine->Quant Desiccate Vacuum Desiccation (over P2O5) Water->Desiccate Low < 5% (Trace) Quant->Low High > 5% (Gross) Quant->High Recryst Protocol B: Ethanol/Ether Recrystallization Low->Recryst FreeBase Protocol C: Convert to Free Base + CuSO4 Wash High->FreeBase

Figure 1: Decision tree for selecting the appropriate purification protocol based on impurity type.

Experimental Protocols

Protocol A: Decolorizing Recrystallization (Ethanol/Ether)

Best for: Removing yellow oxidation products and trace physical debris.

Reagents:

  • Absolute Ethanol (Solvent)

  • Diethyl Ether (Anti-solvent)

  • Activated Charcoal (Norit® or equivalent)

Step-by-Step:

  • Dissolution: Place 10 g of impure piperidine HCl in a 100 mL Erlenmeyer flask. Add minimum boiling absolute ethanol (~30-40 mL) until dissolved.

  • Adsorption: Remove from heat. Add 0.5 g of activated charcoal. Swirl for 2-3 minutes.

    • Note: Do not add charcoal to a boiling solution; it will boil over.

  • Hot Filtration: Re-heat to near boiling. Filter rapidly through a pre-warmed Büchner funnel with a Celite pad or fluted filter paper to remove the charcoal.

  • Crystallization:

    • Concentrate the filtrate to ~20 mL if needed.

    • Slowly add diethyl ether dropwise to the hot filtrate until a slight turbidity persists.

    • Add 1-2 drops of ethanol to clear the solution.

    • Allow to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white needles. Wash with cold 1:1 Ethanol/Ether, then pure Ether.

Protocol C: Deep Purification via Free Base (The "CuSO4 Method")

Best for: Removing stubborn Pyridine (>5%) or heavy organic contamination.

Mechanism: Copper(II) ions form a water-soluble complex with pyridine (blue to purple/dark blue), while piperidine is less prone to this complexation at high pH or can be separated by distillation of the free base. However, the most robust chemical separation relies on the fact that Pyridine is a weaker base (pKa 5.2) than Piperidine (pKa 11.2) .

Step-by-Step:

  • Liberation: Dissolve the salt in minimum water (10 mL/g). Add 10M NaOH until pH > 12. The oily free amine will separate.

  • Extraction: Extract the oil with Dichloromethane (DCM) (3 x 20 mL).

  • The "Copper Wash" (Optional but effective for Pyridine):

    • Wash the DCM layer with 10% aqueous

      
      . Pyridine coordinates strongly to Copper, staying in the aqueous phase.[4]
      
    • Warning: Piperidine can also complex; perform this quickly or use dilute Acid Wash (pH 5-6) instead, where Pyridine (weaker base) remains free base in organic layer while Piperidine (stronger base) is protonated into water—Wait, this logic is reversed.

    • Correction: To separate via pKa: Extract mixture with buffer at pH 7-8 . Piperidine (pKa 11.2) will be protonated (

      
      ) and stay in water. Pyridine (pKa 5.2) will be neutral and extract into organic solvent.
      
    • Revised Step 3: Wash the DCM extract with phosphate buffer (pH 7.5). The Pyridine enters the DCM (discard). The Piperidine stays in the aqueous buffer. Basify the aqueous buffer to pH 12, then re-extract Piperidine into fresh DCM.

  • Salt Formation: Dry the final DCM layer (

    
    ). Bubble dry HCl gas or add HCl in Ether/Dioxane to precipitate pure Piperidine HCl.
    

Data & Reference Tables

Table 1: Impurity Profiles and Solubility Data
CompoundMelting PointSolubility (Ethanol)Solubility (Ether)pKa (Conj. Acid)
Piperidine HCl 245 - 248°C High (Hot), Mod (Cold)Insoluble11.22
Pyridine HCl 144 - 146°CVery HighInsoluble5.23
Pyridine (Free) -42°CMiscibleMiscible5.23

Note the 100°C difference in melting points. This confirms why recrystallization (Protocol A/B) works for moderate impurities: Pyridine HCl remains dissolved in the cold ethanol mother liquor while Piperidine HCl crystallizes.

References

  • ChemicalBook. (2025).[2] Piperidine hydrochloride Properties and Purification Methods. Retrieved from

  • BenchChem. (2025).[2][3][5] Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from [2]

  • Sigma-Aldrich. (2025). Pyridine hydrochloride Product Specification and Solubility. Retrieved from

  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification of Amines (CuSO4 Wash). Retrieved from

  • PubChem. (2025). Piperidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in Naphthyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for naphthyl ether synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding substrates in C-O bond formation. Here, we move beyond simple protocols to explore the mechanistic reasoning behind common failures and provide field-proven strategies to overcome them. Our goal is to empower you with the knowledge to troubleshoot effectively and select the optimal synthetic route for your target molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the synthesis of sterically hindered naphthyl ethers.

Q1: What is steric hindrance, and why is it a particular problem in naphthyl ether synthesis?

A1: Steric hindrance refers to the spatial arrangement of atoms or bulky groups at or near a reaction site that impedes the approach of a reacting molecule.[1][2] In naphthyl ether synthesis, the naphthyl group itself is larger than a simple phenyl ring. When substituents are present, particularly at positions ortho to the hydroxyl group (e.g., in 2,6-disubstituted naphthalenes), they create a congested environment.[3][4] This congestion makes it difficult for the nucleophilic naphthoxide to attack an alkyl halide (in a Williamson ether synthesis) or for an external nucleophile to approach the naphthyl ring in other coupling reactions.[5][6]

Q2: My Williamson ether synthesis with a secondary alkyl halide is giving me an alkene instead of the desired ether. What is happening and why?

A2: You are observing a classic case of a competing E2 (bimolecular elimination) reaction, which is outcompeting the desired SN2 (bimolecular nucleophilic substitution) pathway.[2][7] The alkoxide generated from your naphthol is not only a potent nucleophile but also a strong base. With a sterically hindered secondary alkyl halide, the direct "backside attack" required for the SN2 reaction is slowed down.[7][8] Consequently, the alkoxide finds it easier to act as a base, abstracting a proton from a carbon adjacent to the leaving group, which leads to the formation of an alkene byproduct.[7]

Q3: How do I choose the right base and solvent for a Williamson synthesis involving a hindered naphthol?

A3: The choice is critical. For the base, you need a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the naphthol without interfering with the subsequent alkylation. Sodium hydride (NaH) is a superior choice as it generates the naphthoxide and hydrogen gas, which bubbles out of the reaction.[9] For the solvent, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal.[7][10] These solvents solvate the cation (e.g., Na+) but leave the naphthoxide anion relatively "naked" and highly nucleophilic, enhancing the rate of the desired SN2 reaction.[7] Using the parent alcohol as a solvent is generally discouraged as it can lead to competitive reactions.[11]

Q4: I'm attempting to synthesize a di-naphthyl ether, but the reaction is stalled with a low yield. What are the likely causes?

A4: Synthesizing sterically congested diaryl ethers is challenging. If you are using a traditional Ullmann condensation, the high temperatures required may be causing degradation.[12] The likely causes for a stalled reaction include:

  • Insufficient Catalyst Activity: The copper catalyst may be passivated or not active enough for the demanding substrate.

  • Poor Ligand Choice (for modern methods): In modern Ullmann or Buchwald-Hartwig type reactions, the ligand is crucial for facilitating the reductive elimination step, which can be slow for hindered substrates.[13][14]

  • Inappropriate Base/Solvent Combination: The base may not be strong or soluble enough to drive the reaction forward.

For such challenging couplings, moving to a more robust catalytic system, such as a modern ligand-assisted Ullmann or a Buchwald-Hartwig C-O coupling, is often necessary.[14][15][16]

Section 2: Advanced Troubleshooting & Strategy Selection

When basic optimizations fail, a more systematic approach is required. This section provides in-depth guides and a decision-making framework for advanced problem-solving.

Guide 2.1: Optimizing the Williamson Ether Synthesis

Even with its limitations, the Williamson ether synthesis is often the first choice due to its simplicity. The following table provides troubleshooting guidance for common issues.

Problem Primary Cause(s) Troubleshooting Steps & Rationale
Low Yield, Recovery of Starting Naphthol Incomplete deprotonation of the naphthol; Insufficient reactivity of the alkyl halide.1. Switch to a Stronger Base: Move from K₂CO₃ to NaH to ensure complete formation of the highly nucleophilic naphthoxide.[9] 2. Use a More Reactive Alkylating Agent: If possible, switch from an alkyl chloride to the corresponding bromide, iodide, or tosylate, which are better leaving groups.[8][10] 3. Increase Temperature: Carefully increasing the temperature can provide the necessary activation energy, but monitor for elimination byproducts.[5][10]
Dominant Alkene Formation (E2 Product) Steric hindrance at the alkyl halide (secondary > primary); High reaction temperature.1. Lower the Reaction Temperature: This generally favors the SN2 pathway, which has a lower activation energy than the E2 pathway.[7][9] 2. Re-evaluate Synthetic Design: If possible, reverse the roles. Use the alkyl group as the alcohol and the naphthyl group as the halide in a reaction like the Buchwald-Hartwig coupling.[9] 3. Use a Polar Aprotic Solvent: Solvents like DMF or DMSO enhance nucleophilicity and can favor substitution.[7]

To visualize the competing pathways, consider the following diagram:

G cluster_0 Reaction Pathways Reactants Naphthoxide + sec-Alkyl Halide SN2_TS SN2 Transition State (Hindered) Reactants->SN2_TS Nucleophilic Attack E2_TS E2 Transition State Reactants->E2_TS Proton Abstraction Ether Desired Naphthyl Ether SN2_TS->Ether Alkene Alkene Byproduct E2_TS->Alkene

Caption: Competing SN2 and E2 pathways in naphthyl ether synthesis.

Guide 2.2: When to Abandon Williamson: A Decision Framework

If optimization of the Williamson synthesis is unsuccessful, it is time to consider more powerful, modern methods. Use the following workflow to guide your decision.

G start Start: Synthesize Hindered Naphthyl Ether williamson Attempt Williamson Ether Synthesis start->williamson check_williamson Acceptable Yield? williamson->check_williamson analyze_failure Analyze Failure Mode check_williamson->analyze_failure No end Product check_williamson->end Yes elimination Mainly E2 Elimination? analyze_failure->elimination no_reaction Mainly Starting Material? analyze_failure->no_reaction mitsunobu Consider Mitsunobu Reaction (Naphthol + Alcohol) elimination->mitsunobu If alkyl halide was sec/tert ullmann Consider Ullmann Condensation (Naphthol + Aryl Halide) no_reaction->ullmann For diaryl ethers buchwald Consider Buchwald-Hartwig (Naphthol + Aryl/Alkyl Halide) no_reaction->buchwald For general C-O coupling mitsunobu->end ullmann->end buchwald->end

Caption: Decision workflow for selecting a synthetic strategy.

Section 3: Protocols for Alternative Syntheses

When steric hindrance proves insurmountable for the Williamson ether synthesis, the following methods offer robust alternatives.

Protocol 3.1: Mitsunobu Reaction for Hindered Naphthyl Ethers

The Mitsunobu reaction is excellent for coupling a naphthol (the nucleophile) with a primary or secondary alcohol, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[17][18] It is particularly useful when the alkyl partner is precious and you want to avoid turning it into a halide.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the hindered naphthol (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. Maintain the internal temperature below 10 °C.[19]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts are triphenylphosphine oxide (TPPO) and the hydrazine dicarboxylate. TPPO can often be precipitated by adding a nonpolar solvent like hexanes or diethyl ether and removed by filtration.[20]

    • Purify the filtrate by column chromatography on silica gel to isolate the desired ether.

Troubleshooting:

  • Low Yield: For very hindered alcohols, pre-forming the betaine by adding the DIAD/DEAD to the PPh₃ before adding the alcohol and naphthol can improve results.[17]

  • Difficult Purification: Consider using resin-bound PPh₃ or modified azodicarboxylates designed for easier byproduct removal.[17]

Protocol 3.2: Modern Ullmann Condensation for Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction ideal for forming diaryl ether bonds, a task impossible via SN2 chemistry.[12][21] Modern protocols use ligands to enable milder reaction conditions.[14][15]

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the hindered naphthol (1.2-1.5 eq.), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., picolinic acid or a diamine, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas. Add a dry, polar solvent such as DMSO, DMF, or N-methylpyrrolidone (NMP).[12][14]

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic phase with water and brine to remove the base and solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Key Parameters for Optimization:

Component Common Options Rationale
Copper Source CuI, Cu₂O, Cu(OTf)₂Cu(I) is generally the active catalytic species.
Ligand Picolinic acid, 1,10-Phenanthroline, N,N'-DimethylethylenediamineLigands accelerate the catalytic cycle, allowing for lower temperatures.[14]
Base Cs₂CO₃, K₃PO₄, K₂CO₃A strong, soluble inorganic base is required. Cs₂CO₃ is often superior for difficult couplings.[15]
Protocol 3.3: Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-O bonds, including those in highly hindered naphthyl ethers.[16][22] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[22][23]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, BrettPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.) to a dry reaction vessel.

  • Addition of Reagents: Add the aryl or naphthyl halide/triflate (1.0 eq.) and the alcohol/naphthol (1.2 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent, typically toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with an organic solvent.

    • Filter through a pad of celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting:

  • No Reaction: The primary suspect is catalyst deactivation due to oxygen or moisture. Ensure all reagents and solvents are scrupulously dried and deoxygenated.

  • Low Yield: A ligand screening is often necessary. The steric and electronic properties of the ligand must be matched to the substrates to achieve efficient coupling.[13][22]

References

  • Oreate AI. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • Various Authors. (n.d.). Synthesis of polycyclic naphthols and naphthalenes. Organic Chemistry Frontiers (RSC Publishing).
  • Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia.
  • Shroot, B., & Bernardon, J. M. (1986). U.S. Patent No. 4,581,380. U.S.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.
  • Larock, R. C., & Reddy, T. R. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Journal of Organic Chemistry.
  • Wikipedia contributors. (n.d.).
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
  • BenchChem. (n.d.). 2-Naphthyl Glycidyl Ether | CAS 5234-06-0. BenchChem.
  • ResearchGate. (2025, August 10). Mechanosynthesis of β-Naphthol Derivatives via Triflic Anhydride-Mediated Reaction of Arylacetic Acids with Arylalkynes.
  • BenchChem. (n.d.).
  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
  • Kelly, S. E., et al. (n.d.). Synthesis, transition temperatures, and optical properties of various 2,6-disubstituted naphthalenes.
  • Various Authors. (n.d.). Micelles as catalyst for the synthesis of certain substituted naphthyl ethers. JOCPR.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Various Authors. (2002, September 15).
  • Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy.
  • BenchChem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Various Authors. (2020, September 10). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis.
  • Al-Masum, M., & Islam, M. S. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Leitner, A., Shu, C., & Hartwig, J. F. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Chemistry Portal.
  • Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling. Alfa Chemistry.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • BenchChem. (n.d.). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. BenchChem.
  • Pérez-Peralta, N., et al. (2022, March 15).
  • Various Authors. (2023, July 5). Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). MDPI.
  • Various Authors. (2025, April 4). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online.
  • Anderson, K. W., et al. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC.
  • Various Authors. (2022, July 8). Substituent's Effects of PNP Ligands in Ru(II)-Catalyzed CO2 Hydrogenation to Formate: Theoretical Analysis Considering Steric Hindrance and Promotion of Hydrogen Bonding. MDPI.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Al-Said, M. S., et al. (n.d.). Synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron. PubMed.
  • SynArchive. (n.d.).
  • Esteb, J. J. (2009, January 1). A Simple SN2 Reaction for the Undergraduate Organic Laboratory.
  • Reddit user discussion. (2021, August 1). Effect of steric hindrance on nucleophiles. r/chemhelp on Reddit.
  • Organic Chemistry Portal. (n.d.).
  • Various Authors. (n.d.).
  • Song, C. E., et al. (2005, September 13). Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to 2,6-Dimethylnaphthalene.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Various Authors. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Csenki, Z., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Reddit user discussion. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry on Reddit.
  • Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Chemistry Portal.
  • ResearchGate. (2025, September 10). Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction.

Sources

Minimizing side reactions in piperidine N-protection steps

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine N-Protection. As secondary amines, piperidine and its derivatives present unique steric and electronic challenges during synthetic workflows. This guide is engineered for drug development professionals and synthesists, providing mechanistic troubleshooting, self-validating protocols, and data-driven mitigation strategies to eliminate side reactions.

Mechanistic Troubleshooting Guide (FAQs)

Q1: Why am I observing incomplete N-Boc protection of sterically hindered piperidines, and how can I drive it to completion? Causality: Piperidine is a secondary amine. While inherently more nucleophilic than primary aromatic amines, steric bulk at the C2/C6 positions can severely hinder the nucleophilic attack on di-tert-butyl dicarbonate (Boc₂O). The high activation energy barrier for the formation of the tetrahedral intermediate stalls the reaction. Solution: Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate, which is far more susceptible to attack by the hindered piperidine. Alternatively, utilizing PEG-400 as a green solvent has been shown to stabilize the carbamic-carbonic anhydride intermediate, driving the reaction to >91% completion under mild conditions 1.

Q2: During Fmoc-based solid-phase peptide synthesis (SPPS), my piperidine deprotection step is causing aspartimide formation. How do I mitigate this? Causality: Aspartimide formation is a notorious base-catalyzed side reaction. Piperidine (pKₐ ~11.1) is typically used to remove the Fmoc group. However, its strong basicity can also deprotonate the backbone amide nitrogen adjacent to an aspartic acid residue. This deprotonated nitrogen attacks the side-chain ester of the Asp residue to form a cyclic aspartimide, which piperidine can subsequently open to form unwanted piperidides 2. Solution: Replace piperidine with piperazine. Piperazine is a weaker base and sterically distinct, which drastically reduces aspartimide formation. Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperazine solution further suppresses the side reaction by buffering the basicity and protonating highly nucleophilic intermediates 3.

Q3: I am trying to selectively N-protect 4-hydroxypiperidine. How do I avoid O-acylation side reactions? Causality: 4-hydroxypiperidine contains two competing nucleophiles: a secondary amine and a secondary alcohol. While the amine is kinetically more nucleophilic, excess reagent or the use of strong bases (like NaH or TEA in high concentrations) will deprotonate the alcohol, leading to di-protection (both N-Boc and O-Boc) 4. Solution: Employ an orthogonal, pH-controlled biphasic strategy. By using a mild base such as Na₂CO₃ in a THF/water mixture, the pH is maintained around 9.5. This is sufficient to keep the amine unprotonated and reactive, while the alcohol remains protonated and poorly nucleophilic.

Q4: When attempting to functionalize N-Boc piperidines via α-lithiation, I observe ring-fragmentation byproducts. What causes this? Causality: Directed α-lithiation of N-Boc piperidines using sec-butyllithium generates a highly reactive organolithium intermediate. If the temperature rises above -78 °C, or if the intermediate lacks stabilization, the molecule undergoes a β-elimination. The alkoxide from the Boc group acts as a leaving group, driving ring-fragmentation and leading to acyclic byproducts 5. Solution: Strict cryogenic control (-78 °C) is mandatory. The addition of diamine ligands like TMEDA or (-)-sparteine creates a stable chelate with the lithium ion, preventing the fragmentation pathway and allowing for successful electrophilic trapping.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and prevent downstream failures, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check passes.

Protocol A: Chemoselective N-Boc Protection of 4-Hydroxypiperidine

Objective: Achieve >95% N-protection without O-acylation.

  • Preparation: Dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M concentration). Add Na₂CO₃ (1.5 eq).

    • 🔍 [Validation Check - System State]: The solution should be biphasic but clear. Verify the aqueous layer pH is ~9.5–10.0 using pH paper. If pH > 11, the risk of O-acylation increases; adjust with dilute citric acid.

  • Reaction: Cool the mixture to 0 °C. Dropwise, add a solution of Boc₂O (1.05 eq) in THF over 15 minutes.

    • 🔍 [Validation Check - Kinetics]: Observe mild effervescence (CO₂ evolution). This confirms the Boc₂O is active and reacting.

  • Monitoring: Stir at room temperature for 4 hours.

    • 🔍 [Validation Check - Completion]: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The starting material (secondary amine) will appear as a bright pink/red spot. The reaction is complete when this spot disappears, leaving only a UV-active, Ninhydrin-negative product spot.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • 🔍 [Validation Check - Purity]: LC-MS must show the primary mass peak at M+H = 202.1 m/z. Absence of M+H = 302.2 m/z confirms no di-protection occurred.

Protocol B: Minimized-Side-Reaction Fmoc Deprotection in SPPS

Objective: Remove Fmoc protecting groups without generating aspartimide byproducts.

  • Preparation: Prepare a solution of 5% Piperazine (w/v) and 0.1 M HOBt in anhydrous DMF.

    • 🔍 [Validation Check - Reagent Integrity]: The solution must be completely clear. HOBt acts as a buffer; ensure it is fully dissolved to prevent localized basicity spikes on the resin.

  • Reaction: Add the solution to the resin-bound peptide. Agitate for 10 minutes, drain, and repeat for another 15 minutes.

    • 🔍 [Validation Check - Cleavage Monitoring]: Collect the drained solvent. Measure UV absorbance at 301 nm. A strong absorbance confirms the presence of the dibenzofulvene-piperazine adduct (successful deprotection).

  • Verification: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • 🔍 [Validation Check - Free Amine]: Perform a Kaiser Test on a few resin beads. A deep blue color confirms the successful unmasking of the primary amine, validating readiness for the next coupling step.

Quantitative Data: Protection Strategies & Side Reactions

The following table synthesizes quantitative data for comparing piperidine protection strategies, their inherent risks, and proven mitigation tactics.

Protecting GroupReagentTarget FunctionalityPrimary Side ReactionMitigation StrategyTypical Yield (%)
Boc Boc₂OSecondary AmineIncomplete reactionAdd DMAP (0.1 eq) or use PEG-40091 - 98%
Fmoc Fmoc-Cl / Fmoc-OSuSecondary AmineAspartimide formationUse Piperazine + 0.1 M HOBt> 95%
Alkyl Alkyl HalidesSecondary AmineQuaternary ammonium saltUse bulky directing groups70 - 85%
Cbz Cbz-ClSecondary AmineO-acylation (if OH present)pH control (Na₂CO₃ biphasic)85 - 90%

Visualizing the Logic: Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve piperidine N-protection failures in your workflows.

PiperidineTroubleshooting Start Piperidine N-Protection Issue Detected Incomplete Incomplete Reaction (Low Yield) Start->Incomplete Steric hindrance OverReact Over-Alkylation / O-Acylation Start->OverReact Competing nucleophiles Fmoc Aspartimide Formation (Fmoc SPPS) Start->Fmoc Strong base (pKa 11.1) Lithiation Ring Fragmentation (α-Lithiation) Start->Lithiation Unstable alkoxide Sol1 Add DMAP Catalyst or use PEG-400 Incomplete->Sol1 Boosts electrophilicity Sol2 Use Biphasic System (Mild Base: Na2CO3) OverReact->Sol2 pH control Sol3 Switch Base: Piperazine + 0.1M HOBt Fmoc->Sol3 Reduces basicity Sol4 Maintain -78°C & Use Diamine Ligands Lithiation->Sol4 Stabilizes intermediate

Caption: Logical workflow for troubleshooting piperidine N-protection side reactions.

References

  • Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. ResearchGate. 1

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis. Ovid. 2

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. 3

  • Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Benchchem. 4

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. 5

Sources

Validation & Comparative

Technical Characterization Guide: 1H NMR Analysis of 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Molecule: 4-[2-(2-Naphthyloxy)ethyl]piperidine Hydrochloride Formula: C₁₇H₂₁NO[1][2] · HCl Molecular Weight: 291.82 g/mol (Salt)[1]

This guide provides a definitive technical analysis of the 1H NMR spectrum for 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl . As a secondary amine salt containing a naphthyl ether moiety, this molecule presents unique characterization challenges—specifically regarding solubility, ammonium proton visibility, and conformational broadening.

Unlike standard aliphatic amines, the presence of the naphthalene ring introduces strong anisotropy effects, while the HCl salt form necessitates specific solvent choices to prevent signal loss or precipitation. This guide compares the Optimized Analytical Protocol (DMSO-d₆) against common alternatives (CDCl₃, Free Base analysis) to establish a Gold Standard for purity verification.

Structural Dissection & Resonance Zones

To analyze the spectrum effectively, we dissect the molecule into three distinct magnetic environments.

Zone A: The Aromatic Anchor (Naphthalene)
  • Chemical Environment: 7 aromatic protons.[1][3]

  • Key Feature: The electron-donating alkoxy group at position 2 shields the ortho-proton (H-1 and H-3), creating a distinct spectral signature compared to unsubstituted naphthalene.[1]

  • Shift Range: 7.1 – 7.9 ppm.[1]

Zone B: The Ether Linker
  • Chemical Environment: Ethylene bridge (-O-CH₂-CH₂-).[1]

  • Key Feature: The oxymethylene protons (-O-CH₂-) are significantly deshielded by oxygen, appearing as a triplet downfield.[1]

  • Shift Range: 1.6 – 4.2 ppm.[1][4]

Zone C: The Piperidine Core (Amine Salt)
  • Chemical Environment: Aliphatic heterocycle (C4-substituted).[1]

  • Key Feature: In the HCl salt form, the nitrogen is protonated (NH₂⁺). This deshields the adjacent ring protons (C2/C6) and, in non-exchangeable solvents like DMSO-d₆, reveals the ammonium protons as broad peaks.

  • Shift Range: 1.4 – 3.4 ppm (Aliphatic); 8.5 – 9.2 ppm (Ammonium).[1]

Comparative Analysis: Method Optimization

This section objectively compares the "Product" (The Optimized DMSO-d₆ Protocol) against "Alternatives" (CDCl₃ or Free Base analysis) to demonstrate why the optimized method is superior for drug development verification.

Comparison 1: Solvent Selection (DMSO-d₆ vs. CDCl₃)
FeatureOptimized Method (DMSO-d₆) Alternative Method (CDCl₃) Scientific Insight
Solubility Excellent. Dissolves the ionic HCl lattice effectively via high dielectric constant.[1]Poor. HCl salts often form suspensions or require heating, leading to line broadening.DMSO stabilizes the ionic pair, ensuring a homogeneous solution essential for sharp Lorentzian lines.
Exchangeable Protons Visible. NH₂⁺ protons appear as broad singlets/doublets (8.5-9.5 ppm).[1]Invisible/Broad. Rapid exchange or precipitation often obscures these diagnostic peaks.[1]Visualizing the NH₂⁺ confirms salt formation, a critical quality attribute (CQA) in drug synthesis.
Water Peak Distinct peak at 3.33 ppm.[1][5]Distinct peak at 1.56 ppm.[4][5]In CDCl₃, the water peak often overlaps with the piperidine C3/C5/C4 multiplets, obscuring integration.
Comparison 2: Salt vs. Free Base Characterization[1]
FeatureHCl Salt Form (Target) Free Base Form (Alternative) Implication
Piperidine α-Protons (C2/C6) Deshielded (~3.3 ppm). Positive charge on Nitrogen pulls electron density.[1]Shielded (~2.6 - 3.0 ppm). Lone pair on Nitrogen shields adjacent protons.[1]The shift of ~0.4–0.7 ppm at the C2/C6 position is the primary indicator of successful protonation (salt formation).
Resolution High (in DMSO). Salt locks the conformation, reducing ring inversion broadening.Variable. Rapid chair-chair interconversion can broaden peaks at room temp.[1]Salts often provide sharper aliphatic signals due to restricted conformational mobility.

Master Assignment Table (DMSO-d₆)

The following data represents the theoretical consensus for this molecule in DMSO-d₆ at 300-600 MHz.

PositionTypeCountShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
NH₂⁺ Amine2H8.80 – 9.10br s / br d-Exchangeable ammonium protons (visible only in dry DMSO).[1]
Ar-H Aromatic3H7.75 – 7.85m-Naphthalene H4, H5, H8 (Distal rings).[1]
Ar-H Aromatic1H7.45t / m7.5Naphthalene H6/H7.[1]
Ar-H Aromatic1H7.35t / m7.5Naphthalene H6/H7.[1]
Ar-H Aromatic1H7.28d2.5Naphthalene H1 (Ortho to ether, meta coupling).[1]
Ar-H Aromatic1H7.15dd9.0, 2.5Naphthalene H3 (Ortho to ether).[1]
O-CH₂ Linker2H4.18t6.5Deshielded by Oxygen.[1]
Pip-H2/6 Ring2H3.25 – 3.35br d12.0Equatorial protons alpha to N⁺ (Deshielded).[1]
Pip-H2/6 Ring2H2.80 – 2.95td12.0, 3.0Axial protons alpha to N⁺.[1]
Link-CH₂ Linker2H1.75 – 1.85q / m6.5Beta to Oxygen, attached to Pip-C4.[1]
Pip-H3/5 Ring2H1.80 – 1.90br d-Equatorial protons beta to N⁺.[1]
Pip-H4 Ring1H1.60 – 1.75m-Methine proton (junction of linker).[1]
Pip-H3/5 Ring2H1.35 – 1.50qd-Axial protons beta to N⁺.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this specific protocol. This workflow is self-validating because the observation of the NH₂⁺ peaks confirms both the dryness of the solvent and the integrity of the salt.

Step 1: Sample Preparation[1][6]
  • Mass: Weigh 5–10 mg of the HCl salt.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Critical: Use a fresh ampoule to minimize water content. Water >0.1% will catalyze proton exchange, causing the NH₂⁺ signal to collapse into the baseline.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not filter unless absolutely necessary, as filter paper fibers can introduce contaminants.

Step 2: Acquisition Parameters (600 MHz recommended)[1]
  • Pulse Sequence: Standard proton (zg30).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the isolated aromatic protons for accurate integration.

  • Scans (NS): 16 or 32 (Sufficient for 10 mg sample).[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing & Validation[1][6]
  • Phasing: Apply manual phasing. The baseline must be flat around the aromatic region (7-8 ppm).

  • Integration: Calibrate the integral of the O-CH₂ triplet at ~4.18 ppm to exactly 2.00 . This is the most stable non-exchangeable reference peak.

  • Validation Check: Verify the aromatic region integrates to ~7.0 and the aliphatic region (1.3–3.4 ppm) integrates to ~11.0.

Visualization of Analytical Logic

The following diagram illustrates the decision-making process for characterizing this specific salt, highlighting the "Self-Validating" checkpoints.

NMR_Analysis_Workflow Start Start: Crude/Purified Solid Solubility_Check Solubility Test: Is it soluble in CDCl3? Start->Solubility_Check Route_CDCl3 Route A: CDCl3 (Not Recommended for Salts) Solubility_Check->Route_CDCl3 Yes (Rare) Route_DMSO Route B: DMSO-d6 (Optimized for Salts) Solubility_Check->Route_DMSO No (Typical) Acquisition Acquire 1H NMR (d1 > 2.0s) Route_CDCl3->Acquisition Route_DMSO->Acquisition Checkpoint_NH Checkpoint 1: Are NH2+ peaks visible (8.5-9.5 ppm)? Acquisition->Checkpoint_NH Result_Salt CONFIRMED: HCl Salt Integrate NH2+ = 2H Checkpoint_NH->Result_Salt Yes Result_FreeBase WARNING: Free Base or Wet Solvent (Exchange) Checkpoint_NH->Result_FreeBase No Checkpoint_Shift Checkpoint 2: Check Piperidine C2/C6 Shift Result_Salt->Checkpoint_Shift Result_FreeBase->Checkpoint_Shift Shift_Deshielded Shift ~3.3 ppm (Cationic N+) Checkpoint_Shift->Shift_Deshielded Salt Consistent Shift_Shielded Shift ~2.6 ppm (Neutral N) Checkpoint_Shift->Shift_Shielded Free Base Consistent

Caption: Analytical workflow for verifying 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl, emphasizing the critical checkpoints for salt validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Standard reference for substituent effects on aromatic rings).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Amines and Ammonium Salts. University of Wisconsin-Madison Chemistry Department.[1] (Authoritative source for N-substitution effects). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Validating Purity of 4-[2-(2-Naphthyloxy)ethyl]piperidine: A Comparative HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical validation framework for 4-[2-(2-Naphthyloxy)ethyl]piperidine , a critical intermediate often employed in the synthesis of GPCR ligands and HDAC inhibitors.

Executive Summary & Compound Profile

4-[2-(2-Naphthyloxy)ethyl]piperidine represents a classic "amphiphilic" analytical challenge. It possesses a hydrophobic naphthalene tail (logP > 3) and a basic secondary amine piperidine head (pKa ~9.8).

  • The Challenge: Standard C18 methods often fail due to "silanol stinging"—the basic amine interacts with residual silanols on the column, causing peak tailing, while the naphthalene ring requires high organic strength for elution.

  • The Solution: This guide validates a Ion-Pair Free, Low-pH HPLC-UV method, comparing its efficacy against UPLC and LC-MS alternatives to establish it as the optimal routine quality control (QC) system.

Chemical Profile
ParameterCharacteristicAnalytical Implication
Chromophore Naphthalene moietyStrong UV absorption at 224 nm (max) and 275 nm (selective).
Basicity Piperidine Nitrogen (pKa ~9.[1]8)Positively charged at neutral/acidic pH. Requires end-capped columns.
Solubility Lipophilic salt potentialDissolve in MeOH/Water mixtures; avoid pure aqueous diluents to prevent precipitation.

Comparative Analysis: HPLC-UV vs. Alternatives

Before detailing the protocol, we objectively compare why HPLC-UV is the validation standard versus modern alternatives for this specific molecule.

Performance Matrix
FeatureHPLC-UV (Recommended) UPLC-UV LC-MS/MS
Resolution (

)
High (

easily achievable)
Ultra-High (

)
Moderate (Focus is detection, not separation)
Sensitivity (LOD) ~0.05% (Sufficient for purity)~0.01% (Superior)<0.001% (Trace impurity analysis)
Throughput 15–20 min run time3–5 min run time5–10 min run time
Robustness Excellent (Tolerates matrix effects)Moderate (Prone to clogging)Low (Matrix suppression risks)
Cost/Sample $


Verdict: While LC-MS is superior for identifying unknown impurities, HPLC-UV is the validated choice for routine purity release due to its linearity range (0.1%–120% target concentration) and robustness against the salt formulations often used with piperidine intermediates.

Validated HPLC-UV Protocol (Method A)

This protocol uses a "Chaotropic Buffer" approach to mask silanols without using ion-pairing reagents (which degrade columns).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge C18).

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute Phosphoric Acid).

    • Rationale: Low pH keeps the piperidine fully protonated; Phosphate suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 224 nm (Quantification) and 275 nm (Identity confirmation).

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Equilibration
2.08020Isocratic Hold
12.02080Linear Ramp
15.02080Wash
15.18020Re-equilibration
20.08020End

Validation Parameters (ICH Q2(R1) Compliant)

To validate this "product" (the method), the following experimental data must be generated.

A. Specificity (Stress Testing)

Demonstrate that the method separates the main peak from degradation products.

  • Protocol: Expose sample to:

    • 0.1N HCl (Acid hydrolysis)

    • 0.1N NaOH (Base hydrolysis)

    • 3% H₂O₂ (Oxidation - Naphthalene ring is susceptible)

  • Acceptance Criteria: Peak Purity Index > 0.999 (using Diode Array Detector). No interference at the retention time of the main peak.

B. Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Data Output: Plot Area vs. Concentration.

  • Acceptance:

    
    .[5][3]
    
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of pure standard into a placebo matrix (or solvent) at 80%, 100%, and 120%.

  • Calculation:

    
    
    
  • Acceptance: 98.0% – 102.0% mean recovery.

D. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the 100% standard solution.

  • Acceptance: RSD

    
     2.0% for the main peak area.
    

Visualized Workflow & Logic

The following diagrams illustrate the decision logic for method selection and the validation workflow.

Diagram 1: Analytical Method Selection Matrix

MethodSelection Start Sample: 4-[2-(2-Naphthyloxy)ethyl]piperidine Goal Define Analytical Goal Start->Goal Purity Routine Purity Release (QC Lab) Goal->Purity Trace Trace Impurity ID (<0.05%) Goal->Trace HighThru High Throughput Screening (>100 samples/day) Goal->HighThru HPLC HPLC-UV (Method A) Robust, ICH Compliant Purity->HPLC Best Balance LCMS LC-MS/MS High Sensitivity, Structural Data Trace->LCMS Required UPLC UPLC-UV Fast, Low Solvent HighThru->UPLC Efficiency

Caption: Decision matrix for selecting the optimal analytical technique based on laboratory requirements.

Diagram 2: Validation Workflow for Basic Amines

ValidationFlow Prep Sample Prep (Dissolve in 50:50 MeOH:Water) System System Suitability (Tailing Factor < 1.5) Prep->System System->Prep Fail (Tailing > 1.5) Specificity Specificity Test (Acid/Base/Oxidation) System->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Report Final Validation Report (CoA Generation) Accuracy->Report

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for piperidine derivatives.

Troubleshooting "The Piperidine Problem"

Common issues when analyzing this specific structure and their fixes:

IssueRoot CauseCorrective Action
Peak Tailing (> 1.5) Interaction between piperidine amine and silanols.Increase buffer conc. to 50mM OR add 0.1% Triethylamine (TEA) as a silanol blocker.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 20% ACN / 80% Buffer).
Retention Shift pH fluctuation.Piperidine is sensitive to pH near its pKa. Ensure buffer is strictly pH 3.0 ± 0.1.

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Dolan, J. W. The Role of Buffers in HPLC Separations. LCGC North America, 2002. Link

  • PubChem . Compound Summary for CID 43149995: 2-[2-(2-naphthyloxy)ethyl]piperidine.[6][7] National Library of Medicine (US). Link

  • Kazakevich, Y.[8] & LoBrutto, R. HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007. (General reference for basic amine method development).

Sources

A Senior Application Scientist's Guide to the Verification of Melting Point Range for 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the physical and chemical characterization of a compound is the bedrock upon which its potential application is built. Among the fundamental properties, the melting point stands out as a critical first indicator of purity and identity. This guide provides an in-depth, experience-driven approach to the verification of the melting point range for 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl, a piperidine derivative of interest. We will explore not just the "how" but the "why" of our experimental choices, comparing methodologies and contextualizing the data within the broader framework of material science and drug development.

While a definitive, published melting point for 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl is not widely cited, for the purpose of this guide, we will work with a hypothetical, yet plausible, expected range of 215-220 °C . This guide will serve as a protocol for verifying this range against established standards and structurally similar compounds.

The Scientific Imperative: Why Melting Point Verification is Non-Negotiable

The transition from a solid to a liquid phase, the melting point, is a distinct thermodynamic property of a pure crystalline solid. A sharp, well-defined melting point range, typically within 0.5-1.0°C, is a strong indicator of high purity.[1][2] Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[1][3] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis.

Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration in the pharmaceutical industry.[4][5] Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities, which can have profound implications for a drug's manufacturability, bioavailability, and therapeutic efficacy.[6][7][8] Therefore, a rigorous verification of the melting point is not merely a quality control checkpoint; it is a crucial step in de-risking a developmental compound.

Comparative Framework: Benchmarking Against Structural Analogs

To provide context to our verification process, we will compare the methodologies and expected outcomes with two commercially available, structurally related piperidine hydrochloride salts. The selection of these comparators is based on the shared piperidine HCl core, allowing for a meaningful, albeit not direct, comparison of thermal behavior.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
Target Compound C17H22ClNO291.82Hypothetical: 215-220
Comparator A: Piperidine Hydrochloride C5H12ClN121.61245-248
Comparator B: 1-(2-Chloroethyl)piperidine hydrochloride C7H15Cl2N184.11230-232

Data for comparators sourced from commercial supplier information.

Methodology 1: The Capillary Melting Point Technique

The capillary method is a classical, yet highly reliable, technique for determining the melting point of a solid.[9] It involves heating a small sample packed into a capillary tube at a controlled rate and visually observing the temperature range over which the substance melts.[1]

Experimental Workflow: Capillary Method

The following diagram outlines the logical flow of the capillary melting point determination process.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_post Post-Analysis s1 Ensure Sample is Dry & Homogeneous s2 Load Sample into Capillary Tube (2-3 mm height) s1->s2 s3 Compact Sample by Tapping s2->s3 a1 Place Capillary in Apparatus s3->a1 a2 Rapidly Heat to ~15-20°C Below Expected M.P. a1->a2 a3 Reduce Heating Rate to 1-2°C per Minute a2->a3 a4 Observe and Record T1 (Onset of Melting) a3->a4 a5 Observe and Record T2 (Completion of Melting) a4->a5 p1 Calculate Melting Point Range (T2 - T1) a5->p1 p2 Repeat for n=3 p1->p2 p3 Compare with Specification and Comparators p2->p3

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Protocol for Capillary Melting Point Determination
  • Sample Preparation :

    • Ensure the sample of 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary to achieve a uniform consistency.

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[9]

    • Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end. The final packed height should be between 2-3 mm for optimal results.[10]

  • Instrument Setup and Measurement :

    • Place the packed capillary tube into the heating block of the melting point apparatus.[9]

    • For an unknown or unverified sample, a rapid preliminary determination is advisable to find the approximate melting point.[1]

    • For a precise measurement, begin heating rapidly to a temperature about 15-20°C below the expected melting point (for our target, heat rapidly to ~195°C).

    • Decrease the heating rate to a slow and steady 1-2°C per minute.[11] This slow ramp rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[2]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature (T1) at which the first droplet of liquid appears.

    • Continue heating at the same slow rate and record the temperature (T2) at which the last solid crystal melts into a clear liquid.[3]

    • The melting point is reported as the range T1 to T2.

  • Data Interpretation and Trustworthiness :

    • A pure sample is expected to exhibit a sharp melting range of 1°C or less.[2] A range greater than 2°C for 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl would suggest the presence of impurities and warrant further purification and analysis.

    • The procedure should be repeated at least twice (for a total of three measurements) to ensure reproducibility.

    • Never reuse a sample that has already been melted.[11] Always use a fresh sample in a new capillary tube for each measurement.

Methodology 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides more quantitative and detailed information than the capillary method.[12] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] This allows for the precise determination of melting points, as well as other thermal events like glass transitions and crystallization.[13][14]

Experimental Workflow: DSC Analysis

The following diagram illustrates the key stages of performing a DSC experiment for melting point verification.

G cluster_prep Sample & Instrument Preparation cluster_analysis Thermal Program & Data Acquisition cluster_post Data Analysis s1 Calibrate DSC with Indium Standard s2 Accurately Weigh 1-5 mg of Sample into DSC Pan s1->s2 s3 Hermetically Seal the Pan s2->s3 s4 Place Sample and Reference Pans in DSC Cell s3->s4 a1 Equilibrate at Start Temperature (e.g., 25°C) s4->a1 a2 Ramp Temperature at a Controlled Rate (e.g., 10°C/min) a1->a2 a3 Record Heat Flow vs. Temperature a2->a3 p1 Identify Endothermic Peak Corresponding to Melting a3->p1 p2 Determine Onset Temperature and Peak Temperature p1->p2 p3 Integrate Peak Area to Calculate Enthalpy of Fusion (ΔHfus) p2->p3 p4 Analyze Peak Shape for Purity and Polymorphism p3->p4

Caption: Workflow for DSC Melting Point Analysis.

Step-by-Step Protocol for DSC Analysis
  • Instrument and Sample Preparation :

    • Ensure the DSC instrument is calibrated using a certified reference standard, such as indium.

    • Accurately weigh approximately 1-5 mg of the dry, powdered 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Method :

    • Set the initial temperature to a point well below the expected melting point (e.g., 25°C).

    • Program the instrument to heat the sample at a constant rate, typically 10°C/minute, up to a temperature well above the expected melting point (e.g., 250°C).[14]

    • The instrument will record the differential heat flow as a function of temperature.

  • Data Interpretation :

    • The melting of a crystalline solid is an endothermic event, which will appear as a peak on the DSC thermogram.[12]

    • The onset temperature of this peak is generally taken as the melting point.

    • The peak temperature represents the temperature at which the melting is most rapid.

    • The area under the peak is proportional to the enthalpy of fusion (ΔHfus), the energy required to melt the sample. This value can be useful for characterizing different polymorphic forms.[7]

    • A sharp, symmetric peak is indicative of a pure substance. Broad or multiple peaks may suggest the presence of impurities or multiple polymorphic forms.[6]

Comparison of Methodologies

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow difference
Data Output Temperature range (T1-T2)Thermogram (Heat Flow vs. Temp), Onset T, Peak T, ΔHfus
Sample Size <1 mg1-5 mg
Purity Assessment Qualitative (range broadening)Quantitative (peak shape analysis) and Qualitative
Polymorphism Can be difficult to detectCan identify and characterize different polymorphs
Throughput HighModerate
Cost & Complexity LowHigh

Synthesizing the Data: A Self-Validating System

For 4-[2-(2-Naphthyloxy)ethyl]piperidine HCl, the verification of its melting point range should ideally employ both techniques.

  • Initial Screening (Capillary Method): Use the capillary method for a rapid and cost-effective initial assessment. If the observed melting range is sharp and falls within the expected 215-220°C, it provides a good level of confidence in the sample's purity. If the range is broad (e.g., 212-218°C), this is a red flag for impurities.

  • In-Depth Characterization (DSC): Follow up with DSC analysis. This will not only provide a more precise melting point (onset temperature) but also offer quantitative data on the enthalpy of fusion. A sharp peak with an onset temperature consistent with the capillary method results would strongly validate the melting point. If the DSC reveals multiple peaks or a broad, asymmetric peak, it could indicate the presence of polymorphism or impurities that warrant further investigation using techniques like X-ray diffraction (XRD).[6]

By comparing the results from both methods with the data for our comparators (Piperidine HCl and 1-(2-Chloroethyl)piperidine hydrochloride), we can build a robust and trustworthy characterization profile for our target compound. This multi-faceted approach, grounded in sound scientific principles and validated through orthogonal methods, exemplifies a self-validating system essential for modern chemical and pharmaceutical research.

References

  • Laboratory of Organic Chemistry 1 stage. (n.d.). Name of experiments: 1- Determination of Melting Point. 2. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point - Laboratory Equipment Supplier. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Michigan State University. (n.d.). Polymorphism of a Compound. Retrieved from [Link]

  • Pformulate. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Melting Point Apparatus SMP40. Retrieved from [Link]

  • Chemistry World. (2007, April 2). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Retrieved from [Link]

  • ScienceDirect. (2014, September 6). Determination of the PCM melting temperature range using DSC. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。